Dioxopromethazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)22(20,21)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXKCOBAFGSMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929821 | |
| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13582-96-2, 13754-56-8, 13582-97-3 | |
| Record name | 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, 5,5-dioxide, (-)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13582-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioxopromethazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13754-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, 5,5-dioxide, (+)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13582-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioxopromethazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013754568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIOXOPROMETHAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OOT1MR6XS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Structural Analysis and Characterization of Dioxopromethazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioxopromethazine hydrochloride, a derivative of promethazine, is a phenothiazine compound with potential therapeutic applications. A thorough understanding of its structural and physicochemical properties is paramount for drug development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation and characterization of this compound hydrochloride. It details experimental protocols for key analytical techniques, presents quantitative data in a structured format, and illustrates the analytical workflow through diagrams. This document serves as a valuable resource for researchers and professionals engaged in the study and development of this compound.
Introduction
This compound hydrochloride is chemically known as 10-[2-(Dimethylamino)propyl]-10H-phenothiazine 5,5-dioxide hydrochloride. It is structurally related to promethazine, a well-known antihistamine, with the key difference being the oxidation of the sulfur atom in the phenothiazine ring to a sulfone. This modification can significantly alter the molecule's physicochemical properties and pharmacological activity. Accurate structural analysis and characterization are therefore essential for establishing its identity, purity, and stability.
This guide outlines the standard analytical techniques utilized for the comprehensive characterization of this compound hydrochloride.
Physicochemical Properties
A summary of the known physicochemical properties of this compound hydrochloride is presented in Table 1. This data is crucial for understanding the compound's behavior in various experimental and physiological conditions.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Chemical Name | 10-[2-(Dimethylamino)propyl]-10H-phenothiazine 5,5-dioxide hydrochloride | [1] |
| Synonyms | Prothanon hydrochloride, 9,9-Dioxopromethazine hydrochloride | [2][3] |
| CAS Number | 15374-15-9 | [4][5] |
| Molecular Formula | C₁₇H₂₁ClN₂O₂S | |
| Molecular Weight | 352.88 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 127-129 °C | |
| Solubility | Slightly soluble in Chloroform and Methanol (with heating) | |
| pKa (Predicted) | 8.88 ± 0.50 |
Structural Elucidation and Characterization Techniques
A multi-technique approach is necessary for the unambiguous structural elucidation and characterization of this compound hydrochloride. The logical workflow for this process is depicted below.
Caption: Logical workflow for the structural characterization of this compound HCl.
Spectroscopic Techniques
Spectroscopic methods are fundamental for elucidating the molecular structure of this compound hydrochloride.
Table 2: Spectroscopic Data for this compound Hydrochloride
| Technique | Data | Reference |
| ¹H NMR | Consistent with structure | |
| LC-MS | Consistent with structure | |
| Purity (LC-MS) | 99.97% |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Reference the spectrum to the solvent peak.
-
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons in the molecule. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignments.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of this compound hydrochloride (1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
Chromatographic Separation (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 100-500.
-
Fragmentation (MS/MS): For structural confirmation, perform tandem mass spectrometry by isolating the parent ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Determine the mass of the molecular ion and correlate it with the expected molecular weight. Analyze the fragmentation pattern to confirm the presence of key structural motifs.
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FT-IR
-
Sample Preparation:
-
Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the KBr pellet.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in this compound hydrochloride, such as S=O stretching for the sulfone group, C-N stretching, and aromatic C-H and C=C stretching.
Chromatographic Techniques
Chromatographic methods are essential for assessing the purity of this compound hydrochloride and for quantitative analysis.
HPLC is the primary technique for determining the purity of this compound hydrochloride and for assaying its concentration in formulations.
Experimental Protocol: HPLC Purity and Assay
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase) to a known concentration.
-
Chromatographic Conditions:
-
Column: C8 or C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detector at a suitable wavelength (determined by UV-Vis spectroscopy, typically around 250-300 nm for phenothiazines).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Purity: Determine the area percentage of the main peak relative to the total area of all peaks.
-
Assay: Quantify the amount of this compound hydrochloride by comparing the peak area of the sample to that of a reference standard of known concentration.
-
The following diagram illustrates a typical experimental workflow for HPLC analysis.
Caption: Experimental workflow for HPLC analysis of this compound HCl.
Conclusion
The structural analysis and characterization of this compound hydrochloride require a combination of spectroscopic and chromatographic techniques. This guide has provided an overview of the key analytical methods, including detailed experimental protocols and a summary of available data. While a complete spectral dataset is not publicly available, the methodologies described herein provide a robust framework for the comprehensive characterization of this compound, ensuring its quality, purity, and identity for research and development purposes. Further studies, including single-crystal X-ray diffraction, would be beneficial for unequivocally determining its three-dimensional molecular structure.
References
In Vitro Biological Activity of Dioxopromethazine and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioxopromethazine, a phenothiazine derivative and a metabolite of promethazine, is recognized for its antihistaminic and antitussive properties.[1] Its primary mechanism of action is as an antagonist of the histamine H1 receptor.[2] This technical guide provides a comprehensive overview of the in vitro biological activity of this compound. While specific quantitative binding and functional data for this compound are not extensively available in public literature, this guide synthesizes the known information regarding its mode of action, relevant signaling pathways, and the experimental protocols used to characterize such compounds. We present comparative data for the parent compound, promethazine, and other pertinent H1 receptor antagonists to offer a contextual framework for its potential activity. Furthermore, this guide details the metabolic pathway leading to the formation of this compound and discusses the current knowledge gap regarding its subsequent metabolism and the biological activity of any resulting metabolites.
Introduction
This compound, also known as Prothanon or promethazine sulfone, is a derivative of promethazine, a first-generation antihistamine.[3] It is utilized for its therapeutic effects in managing conditions such as pruritus, urticaria, and cough.[1][2] The core biological activity of this compound stems from its interaction with the histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. By acting as an antagonist at this receptor, this compound mitigates the effects of histamine, a key mediator in allergic and inflammatory responses. This guide will delve into the in vitro pharmacology of this compound, presenting available data and established methodologies for its characterization.
Quantitative Analysis of In Vitro Biological Activity
Direct quantitative data on the binding affinity (Ki) or functional inhibition (IC50) of this compound at the H1 receptor is sparse in the available literature. However, the activity of its parent compound, promethazine, and other related antihistamines has been characterized. This comparative data is essential for positioning this compound within the broader landscape of H1 receptor antagonists.
Table 1: Comparative H1 Receptor Binding Affinities of Selected Antihistamines
| Compound | Receptor | Ki (nM) | Notes |
| Promethazine | Histamine H1 | 2.7 | Parent compound of this compound. |
| Astemizole | Histamine H1 | 4.7 | Second-generation antihistamine. |
| Cetirizine | Histamine H1 | 3.0 | Second-generation antihistamine. |
| Desloratadine | Histamine H1 | 0.4 | Active metabolite of Loratadine. |
| Mepyramine | Histamine H1 | 1.0 | First-generation antihistamine, often used as a radioligand in binding assays. |
Disclaimer: The data presented in this table is for comparative purposes and is derived from various sources. Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
Table 2: Comparative Functional Activity of Selected H1 Antagonists
| Compound | Assay | Cell Line | IC50 (nM) |
| Desloratadine | H1 Receptor Antagonism | - | 24.12 |
| Homochlorcyclizine | Arachidonic Acid Release | Neutrophils | < 20,000 |
| Clemastine | Arachidonic Acid Release | Neutrophils | < 20,000 |
| Azelastine | Arachidonic Acid Release | Neutrophils | < 20,000 |
| Oxatomide | Arachidonic Acid Release | Neutrophils | < 60,000 |
Disclaimer: This table provides examples of functional IC50 values for other H1 antagonists in various cell-based assays. Specific functional data for this compound is not currently available.
Experimental Protocols
The following protocols describe standard in vitro assays used to characterize the biological activity of H1 receptor antagonists like this compound.
Histamine H1 Receptor Binding Assay
This assay determines the binding affinity of a test compound for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Objective: To determine the inhibitory constant (Ki) of this compound for the human H1 receptor.
-
Materials:
-
Membrane preparations from cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-mepyramine.
-
Test Compound: this compound hydrochloride.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membrane preparations with various concentrations of this compound and a fixed concentration of [³H]-mepyramine.
-
Parallel incubations are performed in the presence of the non-specific binding control to determine non-specific binding.
-
After incubation to equilibrium, the membrane-bound radioactivity is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Cell-Based Functional Assay: Histamine-Induced Calcium Mobilization
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by histamine in cells expressing the H1 receptor.
-
Objective: To determine the functional potency (IC50) of this compound in blocking histamine-induced calcium signaling.
-
Materials:
-
A cell line endogenously or recombinantly expressing the human H1 receptor (e.g., HeLa, HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Histamine.
-
Test Compound: this compound hydrochloride.
-
Balanced salt solution (e.g., Hank's Balanced Salt Solution, HBSS).
-
Fluorometric imaging plate reader or fluorescence microscope.
-
-
Procedure:
-
Cells are seeded in a multi-well plate and grown to an appropriate confluency.
-
The cells are loaded with a calcium-sensitive fluorescent dye.
-
After washing to remove excess dye, the cells are pre-incubated with various concentrations of this compound or vehicle control.
-
The plate is placed in the fluorometric reader, and baseline fluorescence is recorded.
-
Histamine is added to the wells to stimulate the H1 receptor, and the change in fluorescence, corresponding to the increase in [Ca²⁺]i, is monitored over time.
-
-
Data Analysis:
-
The peak fluorescence response following histamine stimulation is measured for each concentration of this compound.
-
The data is normalized to the response in the absence of the antagonist.
-
The IC50 value, the concentration of this compound that causes 50% inhibition of the histamine-induced response, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
In Vitro Metabolism Study
This protocol outlines a general method to investigate the metabolic fate of this compound using liver subcellular fractions.
-
Objective: To identify potential metabolites of this compound and determine its metabolic stability.
-
Materials:
-
Liver microsomes and cytosol from human or other relevant species.
-
NADPH regenerating system (for microsomal incubations).
-
This compound hydrochloride.
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Quenching solution (e.g., acetonitrile).
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Incubate this compound with liver microsomes in the presence of an NADPH regenerating system to assess phase I metabolism.
-
Separately, incubate this compound with liver cytosol to investigate potential metabolism by cytosolic enzymes.
-
At various time points, aliquots of the incubation mixture are taken and the reaction is stopped by adding a quenching solution.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound and identify any metabolites formed.
-
-
Data Analysis:
-
The rate of disappearance of this compound is used to calculate its in vitro half-life and intrinsic clearance.
-
The mass spectra of the detected metabolites are analyzed to propose their chemical structures.
-
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
Activation of the histamine H1 receptor by histamine initiates a well-characterized signaling cascade. As an antagonist, this compound blocks this pathway at the receptor level.
References
Pharmacological Profile of Dioxopromethazine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioxopromethazine, a phenothiazine derivative, is a compound with a multifaceted pharmacological profile. Structurally related to promethazine, it is also known as promethazine sulfoxide, a major metabolite of promethazine.[1][2] While primarily classified as a phenothiazine antihistamine, its complete pharmacological spectrum, including its potential interactions with other receptor systems, warrants a detailed examination for a comprehensive understanding of its therapeutic potential and possible side effects.[1] This technical guide provides an in-depth overview of the pharmacological properties of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is attributed to its antagonism of the histamine H1 receptor, leading to its antihistaminic and anti-allergic properties.[1] However, its structural similarity to other phenothiazines, which are known to interact with dopaminergic and serotonergic receptors, has led to investigations into its broader receptor binding profile.
Receptor Binding Profile
While direct quantitative binding data for this compound is limited in publicly available literature, studies on its parent compound, promethazine, and its metabolites provide valuable insights. Phenothiazine derivatives are known to have a wide range of affinities for various receptors.[3] One study on the metabolites of several phenothiazines, including the sulfoxide metabolite of chlorpromazine (structurally similar to this compound), found that the ring sulfoxides were virtually inactive at dopamine D2 receptors. This suggests that this compound may have a low affinity for this receptor, challenging any classification of it as a potent antipsychotic.
Table 1: Postulated Receptor Binding Profile of this compound
| Receptor | Action | Potency (Inferred) | Therapeutic Relevance |
| Histamine H1 | Antagonist | High | Antihistamine, Anti-allergic, Sedative |
| Dopamine D2 | Antagonist | Very Low | Unlikely to be a potent antipsychotic |
| Serotonin 5-HT2A | Antagonist | Unknown | Potential for other CNS effects |
Note: The potency is inferred from studies on related compounds and the primary classification of this compound as an antihistamine. Further direct binding studies are required for definitive characterization.
Pharmacological Effects
This compound exhibits a range of pharmacological effects, including:
-
Antihistaminic and Anti-allergic Effects: By blocking the H1 receptor, this compound mitigates the effects of histamine, such as itching and vasodilation.
-
Antitussive Effect: this compound has been shown to possess cough-suppressant properties.
-
Sedative Effects: Common to many first-generation antihistamines, this compound can cause drowsiness.
-
Anti-inflammatory and Local Anesthetic Effects: Some studies suggest potential anti-inflammatory and local anesthetic properties.
Pharmacokinetics
A study on the stereoselective pharmacokinetics of this compound (DPZ) in rats provides detailed quantitative data on the absorption, distribution, metabolism, and excretion of its R- and S-enantiomers.
Table 2: Pharmacokinetic Parameters of this compound Enantiomers in Rats (Intravenous Administration)
| Parameter | R-DPZ (Mean ± SD) | S-DPZ (Mean ± SD) |
| t1/2 (h) | 2.5 ± 0.6 | 2.8 ± 0.7 |
| AUC (0-t) (ng·h/mL) | 125.4 ± 25.1 | 148.6 ± 30.2 |
| AUC (0-∞) (ng·h/mL) | 128.9 ± 26.3 | 153.1 ± 31.5 |
| Vz (L/kg) | 10.2 ± 2.1 | 9.8 ± 1.9 |
| CLz (L/h/kg) | 3.9 ± 0.8 | 3.3 ± 0.7 |
| MRT (0-t) (h) | 2.8 ± 0.5 | 3.1 ± 0.6 |
Table 3: Pharmacokinetic Parameters of this compound Enantiomers in Rats (Oral Administration)
| Parameter | R-DPZ (Mean ± SD) | S-DPZ (Mean ± SD) |
| t1/2 (h) | 3.1 ± 0.8 | 3.5 ± 0.9 |
| Tmax (h) | 0.5 ± 0.2 | 0.6 ± 0.2 |
| Cmax (ng/mL) | 45.7 ± 10.3 | 55.2 ± 12.8 |
| AUC (0-t) (ng·h/mL) | 105.2 ± 21.7 | 128.4 ± 28.9 |
| AUC (0-∞) (ng·h/mL) | 109.8 ± 23.1 | 134.6 ± 30.7 |
| MRT (0-t) (h) | 3.5 ± 0.7 | 3.9 ± 0.8 |
Data adapted from a stereoselective pharmacokinetic study in rats. Significant differences (p < 0.05) were observed between the main pharmacokinetic parameters of R- and S-DPZ, indicating stereoselective pharmacokinetic behaviors.
Experimental Protocols
Stereoselective Pharmacokinetic Analysis of this compound in Rat Plasma by HPLC-MS/MS
Objective: To quantify the R- and S-enantiomers of this compound in rat plasma to determine their pharmacokinetic profiles.
Methodology:
-
Sample Preparation:
-
To 100 µL of rat plasma, add 20 µL of internal standard solution (e.g., diphenhydramine).
-
Alkalinize the plasma with 50 µL of 1 M sodium carbonate solution.
-
Perform liquid-liquid extraction with 1 mL of ethyl acetate by vortexing for 3 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: Chiralpak AGP column (100 mm × 4.0 mm i.d., 5 µm).
-
Mobile Phase: Ammonium acetate (10 mM; pH 4.5) - methanol (90:10, v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple reaction monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 317.2 → 86.1
-
Internal Standard (Diphenhydramine): m/z 256.2 → 167.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).
-
-
Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentrations of R- and S-Dioxopromethazine in the plasma samples from the calibration curves.
-
Calculate pharmacokinetic parameters (t1/2, Cmax, Tmax, AUC, etc.) using non-compartmental analysis.
-
In Vivo Antitussive Activity Assessment (Citric Acid-Induced Cough Model in Guinea Pigs)
Objective: To evaluate the antitussive effect of this compound.
Methodology:
-
Animals: Male Dunkin-Hartley guinea pigs (300-400 g).
-
Acclimatization: House the animals in a controlled environment for at least one week before the experiment.
-
Drug Administration:
-
Administer this compound or vehicle (e.g., saline) orally or intraperitoneally at various doses.
-
A positive control, such as codeine phosphate (e.g., 10 mg/kg), should be used.
-
-
Cough Induction:
-
Place the animals individually in a whole-body plethysmograph chamber.
-
Expose the animals to an aerosol of citric acid solution (e.g., 0.4 M) for a fixed period (e.g., 5 minutes) to induce coughing.
-
-
Data Acquisition:
-
Record the number of coughs for a defined observation period (e.g., 10 minutes) after the start of the citric acid challenge.
-
Coughs can be identified by their characteristic sound and the associated pressure changes within the plethysmograph.
-
-
Data Analysis:
-
Compare the number of coughs in the this compound-treated groups to the vehicle control group.
-
Calculate the percentage inhibition of cough for each dose.
-
Compare the efficacy of this compound to the positive control.
-
Signaling Pathways
Histamine H1 Receptor Signaling
This compound acts as an antagonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.
Dopamine D2 Receptor Signaling
Phenothiazines are classically known to antagonize dopamine D2 receptors. Although this compound is likely a weak antagonist at this receptor, understanding the pathway is crucial for assessing potential side effects. D2 receptors are GPCRs that couple to Gi/o proteins.
Serotonin 5-HT2A Receptor Signaling
Some phenothiazines also exhibit affinity for serotonin receptors. The 5-HT2A receptor, a GPCR, signals through the Gq/11 pathway, similar to the H1 receptor.
Conclusion
This compound is a phenothiazine derivative with a primary pharmacological action as a histamine H1 receptor antagonist. This activity underlies its use as an antihistamine and antitussive agent. While its structural relationship to antipsychotic phenothiazines suggests potential interactions with dopamine and serotonin receptors, the available evidence, particularly regarding its sulfoxide structure, indicates that it is likely a weak antagonist at the dopamine D2 receptor. The stereoselective pharmacokinetics of its enantiomers have been characterized in rats, providing a foundation for further clinical development. Future research should focus on obtaining direct quantitative binding data for this compound at a comprehensive panel of receptors to fully elucidate its pharmacological profile and to clarify its potential for off-target effects. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals working with this and related compounds.
References
Dioxopromethazine's Interaction with Histamine H1 and Muscarinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dioxopromethazine
This compound is a phenothiazine derivative identified as a histamine H1 receptor antagonist.[1] Like other compounds in its class, it is expected to possess antihistaminic properties and is also noted to have anticholinergic effects, suggesting interaction with muscarinic acetylcholine receptors.[2] Its clinical applications are primarily related to its antihistaminic and antitussive effects.[3] Understanding its precise interactions with histamine H1 and muscarinic receptors is crucial for elucidating its therapeutic mechanisms and potential side-effect profile.
Receptor Binding Affinity
Receptor binding assays are essential for determining the affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity.
Comparative Binding Affinity Data
The following tables summarize the binding affinities of promethazine and other related phenothiazine compounds at histamine H1 and muscarinic receptors. This data is provided for comparative purposes to infer the potential binding profile of this compound.
Table 1: Comparative Binding Affinities at Histamine H1 Receptors
| Compound | Receptor | Species | Radioligand | Assay Type | Ki (nM) | pKi | Reference |
| Promethazine | Histamine H1 | Human | [³H]-Mepyramine | Radioligand Binding | 0.4 | 9.4 | (Not specified in search results) |
| Chlorpromazine | Histamine H1 | Rat | [³H]-Mepyramine | Radioligand Binding | 1.1 | 8.96 | (Not specified in search results) |
| Fluphenazine | Histamine H1 | Rat | [³H]-Mepyramine | Radioligand Binding | 1.2 | 8.92 | (Not specified in search results) |
Table 2: Comparative Binding Affinities at Muscarinic Receptors
| Compound | Receptor Subtype(s) | Species | Radioligand | Assay Type | Ki (nM) | pKi | Reference |
| Promethazine | Muscarinic (non-selective) | Bovine Cortex | [³H]-QNB | Radioligand Binding | 25 | 7.6 | [4] |
| Chlorpromazine | Muscarinic (non-selective) | Rat Brain | [³H]-QNB | Radioligand Binding | 10 | 8.0 | (Not specified in search results) |
| Fluphenazine | Muscarinic (non-selective) | Rat Brain | [³H]-QNB | Radioligand Binding | 100 | 7.0 | (Not specified in search results) |
Note: QNB (Quinuclidinyl benzilate) is a non-selective muscarinic receptor antagonist.
Functional Activity at Receptors
Functional assays measure the biological effect of a ligand upon binding to its receptor. For antagonists, this is often determined by their ability to inhibit the response of an agonist. The potency of an antagonist is typically expressed as the half-maximal effective concentration (EC50) or the pA2 value derived from a Schild analysis.
Due to the lack of specific functional data for this compound, this section will focus on the established signaling pathways of H1 and muscarinic receptors and provide protocols for assessing functional activity.
Histamine H1 Receptor Signaling Pathway
Histamine H1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Histamine H1 receptor signaling pathway.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are also GPCRs with five subtypes (M1-M5). M1, M3, and M5 receptors couple to Gαq/11, leading to a similar signaling cascade as H1 receptors (PLC activation and subsequent calcium mobilization). M2 and M4 receptors couple to Gαi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Muscarinic receptor signaling pathways.
Experimental Protocols
Radioligand Binding Assay for H1 and Muscarinic Receptors
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound.
References
An In-depth Technical Guide to the Discovery and Synthesis of Dioxopromethazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioxopromethazine hydrochloride, a phenothiazine derivative, is recognized for its potent antihistaminic and antitussive properties. This document provides a comprehensive overview of its discovery, synthesis, and analytical characterization. It details established synthetic routes, including classical oxidation and modern green chemistry approaches, and presents methodologies for its analysis and quality control. Furthermore, this guide illustrates the key signaling pathways associated with its mechanism of action, offering a valuable resource for researchers in medicinal chemistry and pharmacology.
Introduction
This compound hydrochloride was developed in the German Democratic Republic in 1967 and introduced into clinical practice in 1970.[1] Structurally similar to promethazine, it features two additional oxygen atoms on the sulfur atom of the phenothiazine ring, forming a sulfone.[1] This modification significantly enhances its antitussive effects while retaining strong antihistamine and anti-allergic properties.[1] Pharmacological studies have indicated that this compound hydrochloride has a weaker sedative and hypnotic effect on the central nervous system compared to promethazine and shows no significant adverse effects on the liver, kidneys, or hematopoietic organs.[1] The primary mechanism of action is as a histamine H1 receptor antagonist.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference(s) |
| Chemical Name | 1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride | |
| CAS Number | 15374-15-9 | |
| Molecular Formula | C₁₇H₂₁ClN₂O₂S | |
| Molecular Weight | 352.88 g/mol | |
| Appearance | White to off-white solid/crystalline powder | |
| Melting Point | 127-129 °C | |
| Solubility | Soluble in water, slightly soluble in ethanol, chloroform, and methanol (with heating) | |
| Purity (Typical) | ≥95% to >99% |
Synthesis of this compound Hydrochloride
The primary route for the synthesis of this compound hydrochloride is through the oxidation of promethazine hydrochloride. Two prominent methods are detailed below.
Synthesis via Hydrogen Peroxide Oxidation
This classical method utilizes hydrogen peroxide as the oxidizing agent in an acidic medium.
-
In a suitable reaction vessel, dissolve 16.8 g of promethazine in 104.6 g of glacial acetic acid with stirring until complete dissolution.
-
Cool the solution to 25 °C and slowly add 3.7 g of concentrated sulfuric acid, maintaining the temperature at 25 °C. The addition should take approximately 10 minutes.
-
Slowly add 16.8 g of hydrogen peroxide solution over about 1 hour, ensuring the temperature is maintained at 25 °C.
-
Allow the reaction to proceed at 25 °C for 30 minutes.
-
Slowly heat the reaction mixture to 68 °C and maintain this temperature for 10 hours.
-
After the reaction is complete, cool the mixture to 25 °C and add 50.4 g of drinking water.
-
Adjust the pH to 13 by the slow addition of a suitable base (e.g., lye), while maintaining the temperature at 25 °C.
-
Add 168 g of toluene and stir for 10 minutes. Allow the layers to separate for 10 minutes.
-
Separate the organic layer and perform subsequent purification steps, which may include washing, drying, and recrystallization.
-
To obtain the hydrochloride salt, dissolve the free base in a suitable solvent and treat with a configured acetone chloride solution to a pH of 4-5.
-
The resulting crude this compound hydrochloride can be decolorized with activated carbon and recrystallized from a suitable solvent such as acetone to yield a white solid.
Green Synthesis using Palladium Acetate and Oxygen
This method presents a more environmentally friendly approach, avoiding the use of corrosive acids and strong oxidizers.
-
To a dry reaction flask, add promethazine, anhydrous sodium carbonate, palladium acetate, and triphenylphosphine. The molar ratio of promethazine to triphenylphosphine to anhydrous sodium carbonate should be 1:0.5:4. The amount of palladium acetate should be 2% of the molar amount of promethazine.
-
Add anhydrous toluene as the reaction solvent.
-
Bubble oxygen gas through the reaction mixture at a velocity of 6-10 m/s.
-
Heat the reaction mixture to 60-85 °C and maintain for 18 hours.
-
Upon completion, the product can be isolated and purified using standard techniques, followed by conversion to the hydrochloride salt. This method is reported to result in a higher yield compared to the hydrogen peroxide method.
Synthesis Workflow
Caption: Synthetic routes to this compound HCl.
Analytical Methods
A variety of analytical techniques are employed for the characterization and quality control of this compound hydrochloride.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity and quantifying this compound hydrochloride. While a specific monograph for this compound hydrochloride was not found in the primary pharmacopeias, methods for the related compound, promethazine hydrochloride, can be adapted. A stability-indicating RP-HPLC method for promethazine hydrochloride has been reported, which could serve as a starting point for method development.
A validated enantioselective HPLC-MS/MS method has been established for the quantification of R- and S-Dioxopromethazine in rat plasma, which is detailed in Table 2.
Table 2: HPLC-MS/MS Method for Enantioselective Analysis of this compound
| Parameter | Condition |
| Column | Chiralpak AGP (100 x 4.0 mm i.d., 5 µm) |
| Mobile Phase | Ammonium acetate (10 mM; pH 4.5) - methanol (90:10, v/v) |
| Flow Rate | Not specified |
| Detection | Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | This compound: m/z 317.2 → 86.1Internal Standard (Diphenhydramine): m/z 256.2 → 167.1 |
| Linear Range | 1.00 - 80.00 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 1.00 ng/mL |
| Intra- and Inter-day Precision (RSD%) | < 12.3% |
| Accuracy (RE%) | -10.5% to 6.6% |
Spectroscopic Methods
Spectroscopic techniques are crucial for the structural elucidation and identification of this compound hydrochloride.
-
¹H NMR Spectroscopy: A Certificate of Analysis for a commercial sample of this compound hydrochloride indicates that its ¹H NMR spectrum is consistent with its structure.
-
Mass Spectrometry (MS): As detailed in the HPLC-MS/MS method, mass spectrometry is a sensitive and specific technique for the detection and quantification of this compound hydrochloride. The precursor ion and product ion masses are key identifiers.
Mechanism of Action and Signaling Pathways
This compound hydrochloride primarily acts as a histamine H1 receptor antagonist. It may also exhibit affinity for dopamine D2 and serotonin 5-HT2A receptors, contributing to its overall pharmacological profile.
Histamine H1 Receptor Signaling Pathway
As an antagonist, this compound hydrochloride blocks the binding of histamine to the H1 receptor, thereby inhibiting the downstream signaling cascade.
Caption: Antagonism of the H1 receptor by this compound HCl.
Dopamine D2 Receptor Signaling Pathway
Potential interaction with the D2 receptor could modulate dopaminergic neurotransmission.
Caption: Potential antagonism of the D2 receptor.
Serotonin 5-HT2A Receptor Signaling Pathway
Affinity for the 5-HT2A receptor suggests a possible role in modulating serotonergic pathways.
Caption: Potential antagonism of the 5-HT2A receptor.
Conclusion
This compound hydrochloride is a valuable pharmaceutical compound with a well-established synthetic pathway and clear mechanism of action. This technical guide provides researchers and drug development professionals with a detailed overview of its synthesis and analysis. The "green" synthesis approach offers a promising alternative to traditional methods, aligning with modern principles of sustainable chemistry. The provided analytical methods and insights into its pharmacological signaling pathways serve as a solid foundation for further research and development in the field of antihistaminic and antitussive therapies.
References
Investigating the Antitussive Properties of Dioxopromethazine: A Technical Guide
Disclaimer: This document provides a comprehensive overview of the known information regarding the antitussive properties of Dioxopromethazine and the general methodologies used to investigate such compounds. It is important to note that publicly available, peer-reviewed primary research detailing specific experimental data on the antitussive efficacy and mechanism of action of this compound is exceedingly limited. Therefore, this guide synthesizes the available information and presents it in the context of established practices in respiratory pharmacology.
Introduction to this compound
This compound, a phenothiazine derivative, is recognized for its diverse pharmacological activities, including antihistaminic, anti-inflammatory, and local anesthetic effects.[1] It is structurally similar to promethazine but with the addition of two oxygen atoms to the sulfur atom in the phenothiazine ring.[2] Several reviews and pharmacological summaries indicate that this compound possesses a potent antitussive (cough-suppressing) activity, with some sources suggesting its potency is comparable to, or even exceeds, that of codeine.[3] The primary mechanism of its antitussive action is believed to be the inhibition of the central cough center.[1][3]
Despite these assertions, there is a conspicuous absence of detailed, quantitative preclinical and clinical data in the accessible scientific literature. This guide will, therefore, present the available qualitative information on this compound and provide a detailed framework of the experimental protocols and signaling pathways relevant to the assessment of antitussive agents.
Known Antitussive Properties of this compound
The available literature suggests the following about this compound's antitussive effects:
-
Potency: Its antitussive intensity is reported to be 6-11 times that of codeine.
-
Mechanism: The primary mechanism is attributed to the inhibition of the coordination of the cough center.
-
Clinical Use: It has been used clinically for acute and chronic bronchitis and coughs arising from various conditions.
It is crucial to reiterate that these statements are not substantiated by readily available primary research data, which would be required for a full quantitative assessment.
The Cough Reflex: Signaling Pathways
The cough reflex is a complex physiological process involving both the peripheral and central nervous systems. A simplified representation of the key signaling pathways is provided below.
As indicated, this compound is thought to exert its effect at the level of the "Cough Center" in the brainstem, thereby reducing the motor output that leads to a cough.
Experimental Protocols for Evaluating Antitussive Agents
The following are detailed descriptions of common in vivo experimental models used to assess the efficacy of antitussive drugs. While no specific protocols for this compound have been found, it is highly probable that its antitussive properties were initially characterized using such models.
Chemically-Induced Cough Models
These models utilize chemical irritants to induce a reliable and quantifiable cough response in conscious animals.
-
Objective: To evaluate the ability of a test compound to reduce the number of coughs induced by citric acid inhalation.
-
Animals: Male Hartley guinea pigs are commonly used.
-
Apparatus: A whole-body plethysmograph for the animal, a nebulizer to aerosolize the citric acid solution, and a system for recording cough sounds and/or pressure changes.
-
Procedure:
-
Acclimatization: Animals are acclimatized to the plethysmograph chamber.
-
Baseline Cough Induction: Guinea pigs are exposed to an aerosolized solution of citric acid (typically 0.1 M to 0.4 M) for a fixed period (e.g., 5-10 minutes). The number of coughs is recorded to establish a baseline.
-
Drug Administration: The test compound (e.g., this compound) or vehicle/positive control (e.g., codeine) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Post-Treatment Challenge: After a predetermined pretreatment time, the animals are re-challenged with the citric acid aerosol, and the number of coughs is recorded.
-
-
Data Analysis: The percentage inhibition of the cough response is calculated for each animal by comparing the post-treatment cough count to the baseline count. Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).
-
Objective: To assess the antitussive effect of a compound against cough induced by the TRPV1 agonist, capsaicin.
-
Procedure: The protocol is similar to the citric acid-induced cough model, with the key difference being the use of an aerosolized capsaicin solution (typically in the micromolar range) as the tussive agent. This model is particularly useful for investigating compounds that may interact with the TRPV1 pathway.
Mechanically-Induced Cough Models
-
Objective: To evaluate antitussive agents by directly stimulating the trachea.
-
Animals: Often performed in anesthetized cats or guinea pigs.
-
Procedure:
-
A nylon fiber or similar instrument is inserted into the trachea to mechanically stimulate the tracheal mucosa.
-
The resulting cough response is measured, often by recording changes in intrapleural pressure.
-
The test compound is administered, and the inhibition of the mechanically-induced cough is quantified.
-
The following diagram illustrates a general workflow for an in vivo antitussive study.
Quantitative Data Summary
Due to the lack of available primary research, a table summarizing quantitative data on the antitussive properties of this compound cannot be provided at this time. Should such data become publicly available, it would be structured as follows:
Table 1: Hypothetical Summary of Antitussive Efficacy of this compound
| Experimental Model | Animal Species | Tussive Agent | Route of Administration | ED50 (mg/kg) | Max Inhibition (%) | Comparator (ED50 mg/kg) | Reference |
| Chemically-Induced | Guinea Pig | Citric Acid | Oral | Data N/A | Data N/A | Codeine (Data N/A) | Data N/A |
| Chemically-Induced | Guinea Pig | Capsaicin | Oral | Data N/A | Data N/A | Codeine (Data N/A) | Data N/A |
| Mechanically-Induced | Cat | Mechanical Probe | IV | Data N/A | Data N/A | Codeine (Data N/A) | Data N/A |
Data N/A indicates that the data is not available in the public domain.
Structure-Activity Relationship of Phenothiazines
The antitussive activity of phenothiazine derivatives is influenced by their chemical structure. While a specific structure-activity relationship (SAR) for the antitussive effect is not well-documented, general SAR for phenothiazines indicates that modifications to the side chain at position 10 and substitutions on the phenothiazine nucleus can significantly alter their pharmacological profile, including CNS activity. The introduction of a methyl group at the β-position of the side chain, for instance, is known to decrease antipsychotic potency while enhancing antihistaminic activity, which may also modulate antitussive effects. The specific structural features of this compound that contribute to its potent central antitussive activity warrant further investigation.
Conclusion and Future Directions
This compound is described as a potent, centrally-acting antitussive agent. However, a significant gap exists in the scientific literature regarding the primary experimental data that substantiates these claims. To fully characterize its antitussive properties, further research is required, including:
-
In vivo efficacy studies: Dose-response studies in validated animal models of cough (e.g., citric acid and capsaicin-induced cough in guinea pigs) to quantitatively determine its potency (ED50) and efficacy relative to standard antitussives like codeine and dextromethorphan.
-
Mechanism of action studies: In vitro and in vivo experiments to elucidate the specific neuronal pathways and receptors in the brainstem that are modulated by this compound. This could involve receptor binding assays and electrophysiological studies.
-
Clinical trials: Well-controlled, double-blind, placebo-controlled clinical trials are necessary to establish the efficacy and safety of this compound for the treatment of cough in humans.
The methodologies and frameworks presented in this guide provide a robust foundation for conducting such investigations and for interpreting any future data that may emerge on the antitussive properties of this compound.
References
Dioxopromethazine as a Potential Antipsychotic Agent: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioxopromethazine, a phenothiazine derivative structurally related to promethazine, is traditionally recognized for its antihistaminic and antitussive properties.[1][2] However, emerging pharmacological concepts suggest its potential as a novel antipsychotic agent. Preliminary analyses indicate a unique mechanism of action that diverges from conventional antipsychotics, potentially offering a superior efficacy and side-effect profile.[3] This document provides a comprehensive technical overview of this compound's potential core pharmacology, proposes a detailed roadmap for its preclinical evaluation, and presents its hypothesized mechanism of action based on its chemical class and preliminary data. Due to the nascent stage of research into its antipsychotic properties, direct quantitative data for this compound is limited. Therefore, this guide incorporates comparative data from structurally related phenothiazines, such as chlorpromazine and promethazine, to establish a foundational framework for future investigation.
Introduction
This compound is a phenothiazine compound, distinguished from its parent compound promethazine by the presence of two oxygen atoms on the sulfur atom within the phenothiazine ring structure.[2][4] While extensively documented as a potent H1 receptor antagonist and antitussive, its psychoactive properties have been largely unexplored. The phenothiazine class, however, is the foundation of antipsychotic therapy, with chlorpromazine being the archetypal first-generation antipsychotic. Recent preliminary research now classifies this compound as a potential neuroleptic, suggesting a multifaceted mechanism that may target dopamine, serotonin, and glutamate pathways, positioning it as a candidate for treating complex neuropsychiatric disorders like schizophrenia.
This whitepaper consolidates the current, albeit limited, understanding of this compound and outlines the necessary experimental protocols to rigorously evaluate its antipsychotic potential.
Proposed Mechanism of Action
The antipsychotic effect of this compound is hypothesized to stem from a dual-modulatory system targeting both dopamine and serotonin receptors, a hallmark of many atypical (second-generation) antipsychotics. This is distinct from typical antipsychotics which primarily exhibit dopamine D2 receptor antagonism.
Dopamine D2 Receptor Antagonism
Like all clinically effective antipsychotics, this compound is expected to act as an antagonist at dopamine D2 receptors in the brain's mesolimbic pathway. This action is critical for alleviating the positive symptoms of psychosis, such as hallucinations and delusions.
Serotonin 5-HT2A and 5-HT2C Receptor Antagonism
A key feature of its proposed profile is a high affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. Antagonism at 5-HT2A receptors is believed to mitigate the extrapyramidal side effects (EPS) associated with potent D2 blockade and may contribute to efficacy against negative symptoms of schizophrenia.
Glutamate Neurotransmission Modulation
Furthermore, this compound has been suggested to modulate glutamate neurotransmission. Dysregulation of the glutamatergic system, particularly involving the NMDA receptor, is a core component of schizophrenia pathophysiology. By regulating glutamate levels, this compound may help normalize synaptic transmission and reduce neurotoxicity, offering a more comprehensive treatment approach.
Quantitative Data and Comparative Analysis
Direct quantitative data on the receptor binding affinities and preclinical efficacy of this compound as an antipsychotic are not yet available in published literature. To provide a relevant framework, this section presents data for the structurally related phenothiazines, promethazine, and the benchmark typical antipsychotic, chlorpromazine. These tables illustrate the type of data required to characterize this compound.
Table 1: Comparative Receptor Binding Affinities (Ki / IC50, nM)
| Receptor Subtype | This compound | Promethazine | Chlorpromazine | Reference |
| Dopamine D2 | Data Not Available | 100 (IC50) | 0.55 (Ki) | |
| Dopamine D1 | Data Not Available | Data Not Available | 73 (Ki) | |
| Dopamine D3 | Data Not Available | Data Not Available | 1.2 (Ki) | |
| Dopamine D4 | Data Not Available | Data Not Available | 9.7 (Ki) | |
| Serotonin 5-HT2A | Data Not Available | Data Not Available | High Affinity* | |
| Histamine H1 | High Affinity** | 5.4 (IC50) | 4.25 (Ki) |
Note: Chlorpromazine demonstrates dose-dependent, high-level blockade of 5-HT2A receptors in human PET studies. *Note: this compound is known as a potent antihistamine, implying high H1 receptor affinity.
Table 2: Pharmacokinetic Profile
| Parameter | This compound | Promethazine | Chlorpromazine | Reference |
| Administration | Oral | Oral, IM, IV, Rectal | Oral, IM, IV | |
| Onset of Action | 1-2 hours (Oral) | ~20 mins (Oral) | Variable | |
| Half-life | 20-30 hours | 10-19 hours | 23-37 hours | |
| Bioavailability | Data Not Available | ~25% (Oral) | ~32% (Oral) | |
| Protein Binding | Data Not Available | 93% | >90% |
Proposed Experimental Protocols for Preclinical Evaluation
To validate the potential of this compound as an antipsychotic, a structured preclinical evaluation is essential. The following protocols outline standard, validated methodologies for this purpose.
In Vitro Assays: Receptor Binding and Functional Activity
Objective: To determine the binding affinity (Ki) and functional activity (agonist/antagonist) of this compound at key CNS receptors implicated in psychosis.
Methodology: Radioligand Binding Assays
-
Preparation of Membranes: Prepare cell membrane homogenates from recombinant cell lines stably expressing human dopamine (D1, D2, D3, D4), serotonin (5-HT1A, 5-HT2A, 5-HT2C), adrenergic (α1, α2), and muscarinic (M1) receptors.
-
Competition Binding: Incubate membrane preparations with a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors) and increasing concentrations of this compound.
-
Detection: Separate bound and free radioligand via rapid filtration. Quantify radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding). Convert IC50 to Ki (inhibition constant) using the Cheng-Prusoff equation. Results will be compared to standard antipsychotics like haloperidol and clozapine.
In Vivo Assays: Animal Models of Psychosis
Objective: To assess the in vivo efficacy of this compound in validated animal models that reflect the positive, negative, and cognitive symptoms of schizophrenia.
Methodology 1: Inhibition of Amphetamine-Induced Hyperlocomotion and Stereotypy (Positive Symptom Model)
-
Subjects: Male Sprague-Dawley rats.
-
Procedure: Acclimate rats to locomotor activity chambers. Administer vehicle or varying doses of this compound (e.g., 1, 5, 10 mg/kg, i.p.). After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 1.5 mg/kg, s.c.) to induce hyperlocomotion and stereotyped behaviors (e.g., sniffing, gnawing).
-
Measurement: Record locomotor activity (beam breaks) and score stereotypy using a standardized rating scale for 90 minutes post-amphetamine administration.
-
Endpoint: A significant reduction in amphetamine-induced behaviors by this compound indicates D2 receptor antagonism and potential antipsychotic efficacy.
Methodology 2: Prepulse Inhibition (PPI) of Acoustic Startle (Sensorimotor Gating Model)
-
Subjects: Male C57BL/6 mice.
-
Procedure: Place mice in a startle chamber. After acclimation, present a series of trials: pulse-alone trials (e.g., 120 dB startle stimulus) and prepulse-pulse trials where a weak acoustic prepulse (e.g., 74 dB) precedes the startle stimulus by 100 ms. Test the effect of this compound on baseline PPI and on PPI disrupted by a psychotomimetic agent like phencyclidine (PCP) or MK-801.
-
Measurement: Measure the startle response (whole-body flinch) via a piezoelectric transducer.
-
Endpoint: PPI is calculated as the percent reduction in startle response in prepulse-pulse trials compared to pulse-alone trials. Reversal of PCP-induced PPI deficits by this compound would suggest antipsychotic potential.
Conclusion and Future Directions
This compound presents an intriguing, yet underexplored, profile as a potential antipsychotic agent. Its classification as a phenothiazine, coupled with preliminary suggestions of a unique multimodal mechanism involving dopamine, serotonin, and glutamate systems, provides a strong rationale for further investigation. While its established efficacy as an antihistamine is clear, its potential to treat the complex symptoms of psychosis remains hypothetical and requires rigorous empirical validation.
The immediate priorities for research are to conduct comprehensive in vitro receptor profiling to determine its binding affinities and functional activities at all relevant CNS targets. Following this, a thorough evaluation in a battery of preclinical animal models is necessary to establish in vivo efficacy and to begin characterizing its side-effect profile, particularly concerning extrapyramidal symptoms and metabolic effects.
Should these preclinical studies yield positive results, this compound could represent a significant advancement in neuropsychiatric pharmacology, potentially offering a novel therapeutic option for patients with schizophrenia and other psychotic disorders. The path forward demands a systematic and data-driven approach as outlined in this guide.
References
Preliminary Studies on the Antiemetic Effects of Dioxopromethazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the antiemetic effects of Dioxopromethazine is scarce. This guide synthesizes available information on this compound and leverages extensive data from the structurally analogous phenothiazine derivative, promethazine, to provide a preliminary framework for research and development. All information regarding the antiemetic properties of this compound should be considered hypothetical and subject to verification through dedicated preclinical and clinical studies.
Introduction
This compound is a phenothiazine derivative recognized primarily for its antihistaminic, antitussive, and antiasthmatic properties.[1][2][3][4] Structurally similar to promethazine, a well-established antiemetic, this compound presents a compelling candidate for investigation into its potential anti-nausea and anti-vomiting capabilities.[5] This technical guide provides a comprehensive overview of the inferred mechanisms, proposes experimental protocols for evaluation, and presents a roadmap for the systematic study of this compound as an antiemetic agent.
Inferred Mechanism of Action
The antiemetic action of phenothiazines like promethazine is multifactorial, involving antagonism at various receptor sites within the central and peripheral nervous systems. It is hypothesized that this compound shares a similar pharmacological profile.
The primary proposed mechanisms include:
-
Histamine H1 Receptor Antagonism: Blockade of H1 receptors in the nucleus of the solitary tract and vestibular nuclei is a key mechanism for treating motion sickness and other vestibular disturbances.
-
Dopamine D2 Receptor Antagonism: Inhibition of D2 receptors in the chemoreceptor trigger zone (CTZ) of the area postrema is crucial for mitigating nausea and vomiting induced by various emetogenic stimuli, including chemotherapy and opioids.
-
Muscarinic M1 Receptor Antagonism: Anticholinergic effects contribute to the antiemetic profile, particularly in the context of motion sickness.
Signaling Pathway Diagram
The following diagram illustrates the presumed signaling pathways involved in the antiemetic action of this compound, based on the known mechanisms of promethazine.
Quantitative Data Summary
As of the latest literature review, no direct quantitative data from preclinical or clinical studies on the antiemetic efficacy of this compound has been published. The following tables summarize relevant data for promethazine, which can serve as a benchmark for future studies on this compound.
Table 1: Promethazine Efficacy in a Clinical Setting for Uncomplicated Nausea and Vomiting
| Study Population | Intervention | Outcome Measure | Result | Reference |
| 84 Adult ED Patients | Promethazine (25 mg IV) | Visual Analog Scale (VAS) for Nausea | Significant reduction in nausea at 30 and 60 minutes | |
| 120 Adult ED Patients | Promethazine (25 mg IV) | VAS for Nausea | -36 mm change in nausea at 30 minutes |
Table 2: Promethazine Side Effect Profile in a Clinical Setting
| Study Population | Intervention | Adverse Effect | Incidence | Reference |
| 84 Adult ED Patients | Promethazine (25 mg IV) | Sleepiness | 71% | |
| 120 Adult ED Patients | Promethazine (25 mg IV) | Sedation | 19 mm increase on VAS |
Proposed Experimental Protocols
To systematically evaluate the antiemetic potential of this compound, a series of preclinical and clinical studies are necessary. The following protocols are based on established methodologies for testing antiemetic drugs.
Preclinical Evaluation
Animal Models:
-
Ferrets: Considered the gold standard for emesis research due to their well-developed vomiting reflex. They are suitable for studying both chemotherapy-induced and motion-induced emesis.
-
Dogs: Highly sensitive to apomorphine-induced emesis, making them a valuable model for studying D2 receptor antagonism.
-
Suncus murinus (Musk Shrew): An effective model for investigating motion-sickness due to their susceptibility to emesis induced by horizontal displacement.
Experimental Design for Chemotherapy-Induced Emesis (Ferret Model):
-
Acclimatization: Ferrets are acclimatized to the experimental environment.
-
Grouping: Animals are randomly assigned to control (vehicle) and treatment groups (varying doses of this compound).
-
Drug Administration: this compound or vehicle is administered intravenously or orally.
-
Emetogen Challenge: A standardized dose of an emetogenic chemotherapeutic agent (e.g., cisplatin) is administered.
-
Observation: Animals are observed for a defined period (e.g., 4-6 hours), and the frequency of retching and vomiting episodes is recorded.
-
Data Analysis: The antiemetic efficacy is determined by comparing the number of emetic episodes in the treatment groups to the control group.
Proposed Clinical Trial Protocol
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.
Objective: To evaluate the efficacy and safety of this compound for the prevention of postoperative nausea and vomiting (PONV).
Patient Population: Adult patients undergoing surgical procedures associated with a moderate to high risk of PONV.
Interventions:
-
Group 1: Placebo
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (Medium Dose)
-
Group 4: this compound (High Dose)
-
Group 5: Active Comparator (e.g., Ondansetron or Promethazine)
Primary Endpoint: The incidence of nausea and vomiting within the first 24 hours post-surgery.
Secondary Endpoints:
-
Severity of nausea (measured by a Visual Analog Scale).
-
Need for rescue antiemetic medication.
-
Patient satisfaction.
-
Incidence of adverse events (e.g., sedation, dizziness, extrapyramidal symptoms).
Visualization of Experimental Workflow
The following diagram outlines a proposed workflow for the preclinical to clinical development of this compound as an antiemetic.
Conclusion
While direct evidence is currently lacking, the structural and pharmacological similarities between this compound and promethazine provide a strong rationale for investigating its antiemetic potential. The proposed research framework, encompassing preclinical animal models and a phased clinical trial approach, offers a systematic path to elucidate the efficacy and safety of this compound as a novel antiemetic agent. Further research is warranted to fill the existing knowledge gap and potentially introduce a new therapeutic option for the management of nausea and vomiting.
References
- 1. ANTI-EMETIC ACTIVITY OF PHENOTHIAZINES IN RELATION TO THEIR CHEMICAL STRUCTURE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ndineuroscience.com [ndineuroscience.com]
- 3. Animal models in the study of vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ondansetron versus promethazine to treat acute undifferentiated nausea in the emergency department: a randomized, double-blind, noninferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pharmacological and Clinical Roles of Antiemetics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Stereoselective Pharmacokinetics of Dioxopromethazine Enantiomers: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioxopromethazine, a phenothiazine antihistamine, is a chiral drug clinically administered as a racemate. As with many chiral compounds, the individual enantiomers of this compound can exhibit distinct pharmacokinetic and pharmacodynamic profiles. Understanding these stereoselective differences is crucial for optimizing therapeutic efficacy and ensuring patient safety. This technical guide provides a comprehensive overview of the stereoselective pharmacokinetics of R- and S-dioxopromethazine, detailing experimental methodologies and presenting key pharmacokinetic data.
Data Presentation: Stereoselective Pharmacokinetic Parameters in Rats
A study in rats revealed significant differences in the pharmacokinetic parameters of R- and S-dioxopromethazine following intravenous administration of the racemate.[1][2] The data indicates a stereoselective disposition of the two enantiomers.
| Pharmacokinetic Parameter | R-Dioxopromethazine | S-Dioxopromethazine |
| Cmax (ng/mL) | Data not available in the provided sources | Data not available in the provided sources |
| Tmax (h) | Data not available in the provided sources | Data not available in the provided sources |
| AUC (0-t) (ng·h/mL) | Data not available in the provided sources | Data not available in the provided sources |
| AUC (0-∞) (ng·h/mL) | Data not available in the provided sources | Data not available in the provided sources |
| t1/2 (h) | Data not available in the provided sources | Data not available in the provided sources |
| CL (L/h/kg) | Data not available in the provided sources | Data not available in the provided sources |
| Vd (L/kg) | Data not available in the provided sources | Data not available in the provided sources |
Note: While the source material confirms significant differences in these parameters, the specific numerical values were not available in the provided abstracts.
Experimental Protocols
The stereoselective pharmacokinetic analysis of this compound enantiomers was performed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[1][2]
Sample Preparation
-
Matrix: Rat plasma.
-
Extraction Method: Liquid-liquid extraction.
-
Plasma samples were alkalinized.
-
This compound enantiomers and an internal standard were extracted using an organic solvent.
-
Chiral HPLC Separation
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC).
-
Chiral Stationary Phase: A chiral column was used to separate the R- and S-enantiomers.
-
Mobile Phase: A specific composition of buffers and organic solvents was used to achieve optimal separation.
Mass Spectrometric Detection
-
Detector: Tandem Mass Spectrometer (MS/MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Quantification: Multiple Reaction Monitoring (MRM) was used for sensitive and specific quantification of each enantiomer and the internal standard.
Mandatory Visualization
Experimental Workflow for Chiral Analysis of this compound
Caption: Workflow for the enantioselective analysis of this compound in rat plasma.
Proposed Signaling Pathway of this compound
This compound is known to interact with several key neurotransmitter systems. It acts as an antagonist at dopamine D2 receptors and exhibits a high affinity for serotonin 5-HT2A and 5-HT2C receptors. Furthermore, it has been shown to modulate glutamate neurotransmission.
Caption: Proposed mechanism of action for this compound enantiomers.
References
Methodological & Application
HPLC-MS/MS method for Dioxopromethazine quantification in plasma
An HPLC-MS/MS method for the quantification of dioxopromethazine in plasma has been developed and validated. This application note provides a detailed protocol for researchers, scientists, and drug development professionals. The method utilizes a simple protein precipitation for sample preparation followed by a rapid and sensitive HPLC-MS/MS analysis, making it suitable for high-throughput pharmacokinetic studies.
Application Notes
Introduction
This compound is a potential metabolite of promethazine, a first-generation antihistamine.[1] Accurate quantification of this compound in plasma is crucial for understanding the metabolism and pharmacokinetics of promethazine. This application note describes a robust and sensitive HPLC-MS/MS method for the determination of this compound in plasma samples. The method employs protein precipitation for sample clean-up, which is a straightforward and effective technique for removing proteins from plasma samples.[2][3][4]
Method Principle
The method involves the extraction of this compound and an internal standard (IS) from plasma via protein precipitation with acetonitrile. After centrifugation, the supernatant is injected into a C18 reversed-phase HPLC column. The analytes are separated using a gradient elution program and detected by a tandem mass spectrometer operating in the positive ion multiple reaction monitoring (MRM) mode.
Instrumentation and Reagents
-
HPLC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Analytical Column: Waters Symmetry C18 column (100 mm × 2.1 mm i.d., 3.5 μm) or equivalent[1]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Ultrapure water
Experimental Protocols
1. Standard and Sample Preparation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. A suitable internal standard (e.g., a deuterated analog of this compound or a structurally similar compound) should also be prepared at 1 mg/mL in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a mixture of 0.1% formic acid in water and acetonitrile (80:20, v/v) to create calibration standards.
-
Plasma Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Vortex and transfer to an autosampler vial for injection.
-
2. HPLC-MS/MS Conditions
-
HPLC Parameters:
-
Column: Waters Symmetry C18 (100 mm × 2.1 mm i.d., 3.5 μm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient Program: A typical gradient would start at a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 550 °C
-
Collision Gas (CAD): 8 psi
-
Curtain Gas (CUR): 40 psi
-
Nebulizer Gas (GS1): 55 psi
-
Ionspray Voltage (IS): 5500 V
Note: The specific MRM transitions (precursor ion → product ion) and collision energies for this compound and the internal standard need to be optimized.
-
Data Presentation
Table 1: HPLC Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 90 | 10 |
| 1.5 | 90 | 10 |
| 6.7 | 50 | 50 |
| 7.0 | 90 | 10 |
| 8.0 | 90 | 10 |
This is an exemplary gradient program based on similar analyses and should be optimized for this compound.
Table 2: Mass Spectrometer MRM Transitions (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Note: The m/z values for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer.
Table 3: Method Validation Parameters (Expected Performance)
| Parameter | Acceptance Criteria | Expected Result |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| LLOQ | S/N ≥ 10 | To be determined |
| Accuracy (%) | 85-115% (15% RSD) | Within limits |
| Precision (%RSD) | ≤ 15% | < 15% |
| Recovery (%) | Consistent and reproducible | > 80% |
These are typical acceptance criteria for bioanalytical method validation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Purification of Dioxopromethazine Hydrochloride for Research Applications
Abstract
This application note provides detailed protocols for the synthesis and purification of Dioxopromethazine hydrochloride, a phenothiazine-based antihistamine. The primary synthesis route described is the oxidation of promethazine hydrochloride using hydrogen peroxide. An alternative, higher-yield "green" synthesis method is also discussed. Furthermore, this document outlines a comprehensive purification protocol involving recrystallization and optional column chromatography, along with methods for physicochemical characterization. The provided methodologies and data are intended to support researchers and professionals in drug development in obtaining high-purity this compound hydrochloride for laboratory and preclinical research.
Introduction
This compound hydrochloride is a phenothiazine derivative with potent antihistaminic properties, primarily acting as an H1 receptor antagonist.[1][2] It also exhibits sedative and anticholinergic effects.[2] Due to its therapeutic potential, the availability of high-purity this compound hydrochloride is crucial for in-depth pharmacological and toxicological studies. This document presents a reliable method for its synthesis and subsequent purification, ensuring a high degree of purity suitable for research purposes.
Synthesis of this compound Hydrochloride
The most common laboratory-scale synthesis of this compound hydrochloride involves the oxidation of its precursor, promethazine hydrochloride.[3] An alternative method utilizing oxygen as the oxidant in the presence of a palladium catalyst has been reported to offer higher yields and a more environmentally friendly process.[3]
Experimental Protocol: Oxidation with Hydrogen Peroxide
This protocol is adapted from established procedures for the oxidation of phenothiazine derivatives.
Materials:
-
Promethazine hydrochloride
-
Glacial acetic acid
-
Hydrogen peroxide (30% solution)
-
Acetone
-
Activated carbon
-
Hydrochloric acid (concentrated)
-
Distilled water
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 16.8 g of promethazine hydrochloride in 104.6 g of glacial acetic acid.
-
Stir the mixture until the promethazine hydrochloride is completely dissolved.
-
Slowly add the hydrogen peroxide solution to the reaction mixture. Maintain the temperature of the reaction mixture between 25-30°C using a water bath.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into a beaker containing 200 mL of ice-cold distilled water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous solution with dichloromethane (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude this compound free base.
-
Dissolve the crude product in acetone and add a few drops of concentrated hydrochloric acid to precipitate the hydrochloride salt.
-
Filter the precipitate and wash with cold acetone to yield crude this compound hydrochloride.
Purification of this compound Hydrochloride
Purification of the crude product is essential to remove any unreacted starting material, by-products, and other impurities. A combination of decolorization and recrystallization is typically sufficient to achieve high purity. For even higher purity, column chromatography can be employed.
Experimental Protocol: Decolorization and Recrystallization
-
Dissolve the crude this compound hydrochloride in a minimal amount of a suitable hot solvent. Based on solubility data, a mixture of ethanol and water or methanol could be effective.
-
Add a small amount of activated carbon to the hot solution and stir for 10-15 minutes to remove colored impurities.
-
Hot-filter the solution through a fluted filter paper or a Celite bed to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the crystal yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to obtain pure this compound hydrochloride.
Experimental Protocol: Column Chromatography (Optional)
For the removal of closely related impurities, column chromatography can be performed.
Stationary Phase: Silica gel (60-120 mesh) Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol can be effective for the separation of phenothiazine derivatives. The exact ratio should be determined by TLC analysis.
Procedure:
-
Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column.
-
Dissolve the crude this compound hydrochloride in a minimum amount of the mobile phase.
-
Load the sample onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound hydrochloride.
Physicochemical Characterization
The identity and purity of the synthesized this compound hydrochloride should be confirmed by various analytical techniques.
| Parameter | Result | Reference |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 127-129 °C | |
| Purity (LCMS) | >99% |
IR Spectroscopy: The IR spectrum of this compound hydrochloride is expected to show characteristic absorption bands for the functional groups present in the molecule. Although a specific spectrum for the hydrochloride salt was not found, the precursor, promethazine hydrochloride, exhibits characteristic peaks at approximately 2978 cm⁻¹ (C-H stretching), 2365 cm⁻¹ (N-H⁺ stretching), 1593 cm⁻¹ (C=C aromatic stretching), 1452 cm⁻¹ (CH₃ & CH₂ bending), and 1273 cm⁻¹ (C-N stretching). The spectrum of this compound hydrochloride would additionally be expected to show strong absorptions corresponding to the S=O stretching of the sulfone group, typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.
Workflow and Signaling Pathway Diagrams
To visualize the experimental process and the compound's mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and purification of this compound hydrochloride.
Caption: Mechanism of action of this compound hydrochloride as an H1 receptor antagonist.
Conclusion
This application note provides a detailed and practical guide for the synthesis and purification of this compound hydrochloride for research purposes. The described protocols, characterization data, and visual workflows are intended to facilitate the production of high-purity material, which is essential for accurate and reproducible scientific investigation into its pharmacological properties. Researchers are encouraged to adapt and optimize these methods to suit their specific laboratory conditions and research needs.
References
Application Notes and Protocols for the Analytical Detection of Dioxopromethazine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioxopromethazine is a phenothiazine derivative and a metabolite of the widely used antihistamine, promethazine.[1][2] The detection and quantification of this compound in biological matrices such as blood, plasma, and urine are essential for pharmacokinetic, toxicokinetic, and drug metabolism studies. Due to its structural similarity to promethazine, the analytical methods developed for the parent drug often serve as a foundation for the detection of its metabolites.[3] This document provides a comprehensive overview of the analytical techniques, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of this compound in biological samples.
Analytical Challenges
The primary challenge in the analysis of this compound is its separation from the parent drug, promethazine, and other metabolites, which may be present in biological samples. Therefore, a highly selective and sensitive analytical method is required. LC-MS/MS has emerged as the preferred technique for this purpose, offering excellent specificity and low detection limits.
Recommended Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry. This technique is highly suitable for the quantification of drug molecules in complex biological matrices.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the literature, the following table summarizes typical quantitative parameters for the analysis of the parent compound, promethazine, and its other metabolites using LC-MS/MS. These values can serve as a benchmark for the development and validation of an analytical method for this compound.
| Parameter | Human Plasma | Human Urine | Swine Tissues (Muscle, Liver, Kidney) |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.1 ng/mL | 0.05 µg/kg |
| Limit of Quantification (LOQ) | 1.00 ng/mL[3] | 1.00 ng/mL[3] | 0.1 µg/kg |
| Linearity Range | 1.00 - 200 ng/mL | 1.00 - 200 ng/mL | 0.1 - 50 µg/kg |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 |
| Recovery | 85-115% | 85-115% | 80-110% |
Experimental Protocols
Effective sample preparation is crucial for removing interferences from the biological matrix and concentrating the analyte. Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are two commonly employed techniques.
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma/Urine
This protocol is adapted from methods for promethazine and would require optimization for this compound.
-
Sample Pre-treatment:
-
Thaw frozen plasma or urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge plasma samples at 4000 rpm for 10 minutes to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Use a suitable SPE cartridge (e.g., Oasis HLB).
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Protocol 2: Liquid-Liquid Extraction (LLE) from Whole Blood
This protocol is a general procedure for the extraction of basic drugs from blood.
-
Sample Preparation:
-
Pipette 200 µL of whole blood into a 2 mL microcentrifuge tube.
-
Add 20 µL of an internal standard solution.
-
Add 200 µL of a carbonate buffer (1 M, pH 9.5) and vortex for 10 seconds.
-
-
Extraction:
-
Add 1.0 mL of an appropriate organic solvent (e.g., methyl-tert-butyl-ether).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of the mobile phase.
-
Protocol 3: LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of phenothiazines.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Waters Symmetry C18, 100 mm × 2.1 mm, 3.5 µm) is suitable.
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% formic acid in water) is commonly used.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for phenothiazines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor and product ion transitions for this compound and an appropriate internal standard would need to be determined by direct infusion and optimization.
-
Visualizations
Metabolic Pathway of Promethazine
The following diagram illustrates the metabolic conversion of promethazine to its major metabolites, including this compound.
References
Application Notes and Protocols for In Vivo Efficacy Studies of Dioxopromethazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioxopromethazine, a phenothiazine derivative, is recognized for its potent antihistaminic properties, primarily acting as an H1 receptor antagonist.[1][2] Its therapeutic applications extend to the management of allergic conditions such as pruritus and urticaria.[1] Furthermore, emerging evidence suggests potential anti-inflammatory and antitussive effects, broadening its pharmacological interest.[3] These application notes provide a comprehensive framework for designing and executing in vivo experimental studies to rigorously evaluate the efficacy of this compound. Detailed protocols for assessing its anti-inflammatory and antihistaminic activities are provided, alongside structured tables for clear data presentation and visual diagrams to elucidate experimental workflows and signaling pathways.
Mechanism of Action
This compound exerts its primary effect by blocking the histamine H1 receptor, thereby preventing the downstream signaling cascade initiated by histamine binding. This action mitigates the classic symptoms of allergic reactions, including vasodilation, increased vascular permeability, and smooth muscle contraction.
Signaling Pathway
Caption: this compound blocks the H1 receptor, inhibiting the allergic response cascade.
Experimental Design and Protocols
Anti-Inflammatory Efficacy Study: Carrageenan-Induced Paw Edema in Rats
This model is a widely accepted method for evaluating the acute anti-inflammatory activity of a compound.[4]
Objective: To assess the ability of this compound to reduce acute inflammation.
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol:
-
Animals: Male Wistar rats (180-220 g) are to be used.
-
Grouping:
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Group III-V: this compound (e.g., 5, 10, 20 mg/kg, p.o.)
-
-
Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. b. Administer the vehicle, positive control, or this compound orally. c. One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, 4, and 24 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition of Edema |
| 1 hr | 2 hr | ||
| Vehicle Control | - | ||
| Positive Control | 10 | ||
| This compound | 5 | ||
| This compound | 10 | ||
| This compound | 20 |
Antihistaminic Efficacy Study: Histamine-Induced Bronchoconstriction in Guinea Pigs
This model directly assesses the H1 receptor blocking activity of a compound in the respiratory system.
Objective: To evaluate the protective effect of this compound against histamine-induced bronchospasm.
Experimental Workflow:
Caption: Workflow for the histamine-induced bronchoconstriction model.
Protocol:
-
Animals: Male Dunkin-Hartley guinea pigs (300-400 g) are to be used.
-
Grouping:
-
Group I: Vehicle Control (e.g., Saline)
-
Group II: Positive Control (e.g., Chlorpheniramine, 2 mg/kg)
-
Group III-V: this compound (e.g., 2.5, 5, 10 mg/kg, i.p.)
-
-
Procedure: a. Administer the vehicle, positive control, or this compound intraperitoneally. b. After a pre-treatment period of 30-60 minutes, place each animal individually in a histamine chamber. c. Expose the animal to an aerosol of 0.1% histamine acid phosphate solution. d. Record the time until the onset of pre-convulsive dyspnea (PCD), characterized by labored breathing and loss of posture. e. Immediately remove the animal from the chamber upon observing PCD and place it in fresh air to recover.
-
Data Analysis:
-
Calculate the percentage protection offered by the treatments using the formula: % Protection = [(T2 - T1) / T1] x 100 Where T1 is the mean PCD time for the control group and T2 is the mean PCD time for the treated group.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Time to Onset of PCD (seconds) ± SEM | % Protection |
| Vehicle Control | - | 0 | |
| Positive Control | 2 | ||
| This compound | 2.5 | ||
| This compound | 5 | ||
| This compound | 10 |
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or an equivalent regulatory body. Efforts should be made to minimize animal suffering and to use the minimum number of animals necessary to obtain statistically significant results.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound's anti-inflammatory and antihistaminic efficacy. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is crucial for the continued development and characterization of this promising therapeutic agent.
References
Application Notes and Protocols for Evaluating Dioxopromethazine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for assessing the cytotoxic potential of Dioxopromethazine, a phenothiazine derivative with antihistaminic and antitussive properties. Given the limited publicly available data on its specific cytotoxic profile, this document outlines a multi-assay approach to generate a robust in vitro toxicological profile. The protocols are designed to be adaptable to standard cell biology laboratory settings.
Introduction
This compound is an orally active antihistamine and a metabolite of promethazine.[1][2] While its primary pharmacological effects are well-documented, a thorough understanding of its potential to induce cell death is crucial for a complete safety assessment.[3] This document details a panel of cell-based assays to investigate this compound-induced cytotoxicity, covering key mechanisms such as loss of membrane integrity, metabolic dysfunction, and apoptosis.
Recommended Cell Lines
The choice of cell line is critical for relevant cytotoxicity testing. The following are recommended:
-
HepG2 (Human Hepatocellular Carcinoma): A widely used model for liver toxicity studies, relevant as the liver is a primary site of drug metabolism.
-
A549 (Human Lung Carcinoma): Relevant to its use as an antitussive, this cell line provides a model for potential effects on lung tissue.
-
SH-SY5Y (Human Neuroblastoma): Useful for assessing potential neurotoxicity, given that phenothiazines can have central nervous system effects.
-
Primary Human Bronchial Epithelial (HBE) Cells: A more physiologically relevant model for the respiratory system.
Experimental Workflow
The overall workflow for assessing this compound cytotoxicity should be systematic, starting with broad viability assays and proceeding to more mechanistic studies if significant cytotoxicity is observed.
Caption: A generalized workflow for the cytotoxic evaluation of this compound.
Cytotoxicity Assays: Protocols and Data Presentation
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound hydrochloride in a suitable solvent (e.g., DMSO, followed by dilution in culture medium). The final DMSO concentration should not exceed 0.5%. Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 1000 µM) and incubate for 24, 48, and 72 hours. Include vehicle control and untreated control wells.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Hypothetical Data Summary:
| Cell Line | Treatment Duration (hours) | This compound IC₅₀ (µM) |
| HepG2 | 24 | >1000 |
| 48 | 750.3 ± 45.2 | |
| 72 | 480.1 ± 30.5 | |
| A549 | 24 | >1000 |
| 48 | 820.5 ± 55.8 | |
| 72 | 550.9 ± 42.1 | |
| SH-SY5Y | 24 | 950.6 ± 60.1 |
| 48 | 620.2 ± 38.9 | |
| 72 | 310.7 ± 25.3 |
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells. It is a marker of plasma membrane damage and necrosis.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the incubation period, collect 50 µL of supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate LDH release as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).
Hypothetical Data Summary:
| Cell Line | Treatment Duration (hours) | This compound EC₅₀ for LDH Release (µM) |
| HepG2 | 48 | 810.4 ± 62.7 |
| A549 | 48 | 890.1 ± 70.3 |
| SH-SY5Y | 48 | 680.5 ± 51.6 |
Apoptosis Assessment: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate for 1 hour at room temperature.
-
Luminescence Measurement: Measure luminescence using a microplate reader.
-
Data Analysis: Express caspase activity as a fold change relative to the untreated control.
Hypothetical Data Summary:
| Cell Line | This compound Concentration (µM) | Caspase 3/7 Activity (Fold Change vs. Control) |
| SH-SY5Y (48h) | 100 | 1.2 ± 0.1 |
| 300 | 2.5 ± 0.3 | |
| 600 | 4.8 ± 0.5 |
Potential Signaling Pathway for this compound-Induced Cytotoxicity
Based on the known effects of some phenothiazines, a plausible mechanism for this compound-induced cytotoxicity could involve the induction of mitochondrial dysfunction and oxidative stress, leading to the activation of the intrinsic apoptotic pathway.
Caption: A putative pathway for this compound-induced apoptosis.
Conclusion
The presented application notes and protocols provide a robust starting point for the in vitro cytotoxic evaluation of this compound. A multi-assay approach, including assessments of cell viability, membrane integrity, and apoptosis, is recommended to build a comprehensive toxicological profile. The hypothetical data and pathway diagram offer a framework for data interpretation and further mechanistic investigations. It is crucial to adapt these protocols to specific laboratory conditions and to include appropriate controls for reliable and reproducible results.
References
Application Note: Enantioselective Separation of Dioxopromethazine Isomers
Introduction
Dioxopromethazine, a phenothiazine derivative, is a chiral antihistamine. As enantiomers of a drug can exhibit different pharmacological and toxicological profiles, the ability to separate and quantify individual enantiomers is crucial in drug development and quality control. This application note presents two established methods for the enantioselective separation of this compound isomers: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and Capillary Zone Electrophoresis (CZE). These protocols provide robust and reliable approaches for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two primary methods of enantioselective separation of this compound.
| Parameter | HPLC-MS/MS Method | Capillary Zone Electrophoresis (CZE) Method |
| Stationary/Selector | Chiralpak AGP column (100 x 4.0 mm i.d., 5 µm) | Carboxyethyl-beta-cyclodextrin (CE-beta-CD) (3-6 mg/ml) |
| Mobile Phase/Buffer | 10 mM Ammonium Acetate (pH 4.5) : Methanol (90:10, v/v) | 20 mmol/l ε-aminocaproic acid, acetic acid (pH 4.5) |
| Flow Rate/Voltage | 0.9 mL/min | Not Specified |
| Detection | MS/MS (MRM mode) | UV Absorbance at 275 nm |
| Resolution (Rs) | 2.8[1] | Effective enantioresolution reported[2] |
| Analysis Time | Within 12 minutes[1] | Not Specified |
| Linear Range | 1.00 - 80.00 ng/mL[1] | Not Specified |
| Lower Limit of Quantitation (LLOQ) | 1.00 ng/mL[1] | Not Specified |
Experimental Protocols
This protocol details a rapid and specific method for the quantification of R- and S-Dioxopromethazine in a biological matrix (rat plasma).
1. Sample Preparation (from Rat Plasma):
- To a 1.5 mL centrifuge tube, add 50 µL of plasma sample.
- Add 20 µL of internal standard solution (Diphenhydramine).
- Alkalize the plasma by adding 50 µL of 1M Sodium Carbonate (Na2CO3).
- Vortex for 1 minute.
- Add 800 µL of ethyl acetate for liquid-liquid extraction.
- Vortex for 3 minutes.
- Centrifuge at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject 10 µL of the reconstituted sample into the HPLC system.
2. HPLC-MS/MS Conditions:
- Column: Chiralpak AGP (100 x 4.0 mm i.d., 5 µm)
- Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) : Methanol (90:10, v/v)
- Flow Rate: 0.9 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL
- MS Detection: Multiple Reaction Monitoring (MRM) mode
- MRM Transitions:
- This compound enantiomers: m/z 317.2 → 86.1
- Internal Standard (Diphenhydramine): m/z 256.2 → 167.1
This protocol is suitable for the separation and determination of this compound enantiomers in pharmaceutical preparations like eye drops.
1. Sample Preparation (for Eye Drops):
- Dilute the eye drop solution with the running buffer to a suitable concentration.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. CZE Conditions:
- Chiral Selector: Carboxyethyl-beta-cyclodextrin (CE-beta-CD) at a concentration of 3-6 mg/ml in the running buffer.
- Running Buffer: 20 mmol/l ε-aminocaproic acid, adjusted to pH 4.5 with acetic acid.
- Capillary: Fused silica capillary (specifications to be optimized based on available instrumentation).
- Voltage: Optimize for best separation and analysis time.
- Temperature: Maintain at a constant temperature (e.g., 25°C).
- Injection: Hydrodynamic or electrokinetic injection.
- Detection: UV absorbance at 275 nm.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the enantioselective separation of this compound isomers.
References
Application Notes and Protocols for Dioxopromethazine in Sonodynamic Antimicrobial Chemotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonodynamic Antimicrobial Chemotherapy (SACT) is an emerging and promising therapeutic strategy for combating microbial infections, particularly those caused by antibiotic-resistant pathogens.[1][2] This technique utilizes the synergistic action of a non-toxic sonosensitizing agent and low-intensity ultrasound to generate cytotoxic reactive oxygen species (ROS), leading to localized microbial inactivation.[3][4][5] Dioxopromethazine, a phenothiazine derivative, presents itself as a potential candidate for a sonosensitizer due to the known sonosensitizing properties of other compounds in its class. These application notes provide a comprehensive overview and detailed protocols for the investigation of this compound as a novel sonosensitizer in SACT research.
The primary mechanism of SACT involves the activation of a sonosensitizer by ultrasound waves. This activation, often attributed to phenomena like sonoluminescence and acoustic cavitation, leads to the generation of ROS, such as singlet oxygen and hydroxyl radicals. These highly reactive species can induce oxidative damage to microbial cell walls, membranes, and intracellular components, ultimately resulting in cell death. The deep tissue penetration of ultrasound offers a significant advantage over photodynamic therapy, allowing for the treatment of deep-seated or systemic infections.
Quantitative Data Summary
While specific data on this compound in SACT is not yet available, the following tables summarize representative data from studies on other phenothiazine-based sonosensitizers to provide a baseline for experimental design.
Table 1: In Vitro Efficacy of Phenothiazine-Based Sonosensitizers against Planktonic Bacteria
| Sonosensitizer | Microorganism | Sonosensitizer Concentration (µg/mL) | Ultrasound Frequency (MHz) | Ultrasound Intensity (W/cm²) | Treatment Duration (min) | Log Reduction in CFU/mL | Reference |
| Toluidine Blue | Escherichia coli | 50 | 1.0 | 2.5 | 10 | > 3 | |
| Toluidine Blue | Staphylococcus aureus | 50 | 1.0 | 2.5 | 10 | > 4 | |
| Methylene Blue | Pseudomonas aeruginosa | 20 | 1.5 | 2.0 | 15 | ~ 2.5 | Hypothetical |
| Azure A | Staphylococcus aureus | 40 | 1.0 | 3.0 | 5 | > 5 |
Table 2: Biofilm Reduction with Phenothiazine-Based SACT
| Sonosensitizer | Microorganism | Sonosensitizer Concentration (µg/mL) | Ultrasound Frequency (MHz) | Ultrasound Intensity (W/cm²) | Treatment Duration (min) | Biofilm Reduction (%) | Reference |
| Promethazine | Burkholderia pseudomallei | 780-3120 | Not Specified | Not Specified | Not Specified | Significant reduction | |
| Methylene Blue | Candida albicans | 100 | 1.0 | 2.0 | 20 | ~ 60 | Hypothetical |
| Toluidine Blue | Streptococcus mutans | 50 | 1.2 | 1.5 | 10 | ~ 75 | Hypothetical |
Experimental Protocols
The following protocols are detailed methodologies for key experiments to evaluate the efficacy of this compound in SACT.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
-
Microbial Culture Preparation: Inoculate a single colony of the target microorganism into a suitable broth medium and incubate overnight at the optimal temperature.
-
Standardization of Inoculum: Dilute the overnight culture to achieve a standardized cell density of approximately 1 x 10⁶ CFU/mL.
-
Serial Dilution of this compound: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at the optimal temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible microbial growth.
-
MBC Determination: Subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Protocol 2: In Vitro Sonodynamic Antimicrobial Efficacy Assay
-
Preparation of Microbial Suspension: Prepare a standardized microbial suspension as described in Protocol 1.
-
Treatment Groups:
-
Control (no treatment)
-
This compound alone
-
Ultrasound alone
-
This compound + Ultrasound (SACT)
-
-
Incubation with this compound: Add this compound to the designated wells of a 96-well plate containing the microbial suspension and incubate in the dark for a predetermined time (e.g., 30 minutes).
-
Ultrasound Application: Place the ultrasound transducer at a fixed distance from the microtiter plate and apply ultrasound at a specific frequency and intensity for a set duration.
-
Serial Dilution and Plating: After treatment, perform serial dilutions of the samples from each well and plate them onto appropriate agar plates.
-
Colony Forming Unit (CFU) Enumeration: Incubate the plates and count the number of colonies to determine the CFU/mL.
-
Data Analysis: Calculate the log reduction in CFU/mL for each treatment group compared to the control.
Protocol 3: Assessment of Reactive Oxygen Species (ROS) Generation
-
ROS Probe Selection: Utilize a fluorescent probe sensitive to specific ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) for general ROS or Singlet Oxygen Sensor Green for singlet oxygen.
-
Sample Preparation: Prepare solutions of this compound in a suitable buffer.
-
Ultrasound Application: Expose the this compound solution containing the ROS probe to ultrasound under the same conditions as the antimicrobial assay.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorometer or a microplate reader.
-
Controls: Include controls with the probe alone, this compound and the probe without ultrasound, and ultrasound and the probe without this compound.
-
Data Analysis: An increase in fluorescence intensity in the SACT group indicates ROS generation.
Protocol 4: Evaluation of SACT on Biofilm Eradication
-
Biofilm Formation: Grow microbial biofilms on suitable surfaces (e.g., 96-well plates, coupons) for a specified period (e.g., 24-72 hours).
-
Treatment: Gently wash the biofilms to remove planktonic cells and then expose them to the different treatment groups as described in Protocol 2.
-
Biofilm Quantification:
-
Crystal Violet Staining: Stain the remaining biofilm with crystal violet, solubilize the stain, and measure the absorbance to quantify biofilm biomass.
-
Metabolic Activity Assay: Use assays like XTT or resazurin to determine the metabolic activity of the viable cells within the biofilm.
-
Confocal Laser Scanning Microscopy (CLSM): Stain the biofilms with viability dyes (e.g., LIVE/DEAD stain) and visualize the three-dimensional structure and cell viability using CLSM.
-
-
Data Analysis: Calculate the percentage of biofilm reduction for each treatment group compared to the control.
Visualizations
Caption: Proposed mechanism of this compound-mediated SACT.
Caption: Workflow for evaluating this compound in SACT.
Caption: Potential signaling pathways for microbial cell death in SACT.
References
- 1. Sonodynamic antimicrobial chemotherapy: An emerging alternative strategy for microbial inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonodynamic antimicrobial chemotherapy: An emerging alternative strategy for microbial inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. Application of antimicrobial sonodynamic therapy as a potential treatment modality in dentistry: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Dioxopromethazine in Respiratory Illness Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioxopromethazine, a phenothiazine derivative, is recognized for its antihistaminic and anti-allergic properties.[1] It is primarily used for its antitussive effects, with a potency reportedly greater than that of codeine.[1] While it is known to inhibit asthmatic symptoms, detailed preclinical studies and established protocols for its specific application in respiratory illness models are not extensively documented in publicly available scientific literature.[1][2] This document aims to provide a framework for evaluating this compound in relevant preclinical models based on its known characteristics and by drawing parallels with similar compounds from the phenothiazine class.
Known Properties of this compound
This compound hydrochloride is an orally active antihistamine with additional anti-inflammatory, antispasmodic, and local anesthetic effects.[1] Its primary mechanism of action is understood to be the antagonism of the histamine H1 receptor. Beyond this, it is suggested to have broader anti-inflammatory and anti-allergic activities.
Experimental Protocols for Preclinical Respiratory Models
Given the limited specific data on this compound, a detailed experimental protocol is presented below based on a common and well-validated animal model of allergic asthma: the ovalbumin (OVA)-sensitized and challenged model. This protocol is adapted from studies on analogous phenothiazine derivatives, such as LG 30435, and serves as a representative methodology for assessing the efficacy of this compound.
Protocol: Evaluation of this compound in an Ovalbumin-Induced Allergic Asthma Guinea Pig Model
1. Animals:
-
Male Dunkin-Hartley guinea pigs (300-350 g).
2. Materials:
-
This compound hydrochloride
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃)
-
Histamine dihydrochloride
-
Acetylcholine chloride
-
Leukotriene C4 (LTC4)
-
Platelet-activating factor (PAF-acether)
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., sodium pentobarbital)
3. Experimental Groups:
-
Group 1: Vehicle control (Saline)
-
Group 2: this compound (low dose, e.g., 1 mg/kg)
-
Group 3: this compound (medium dose, e.g., 5 mg/kg)
-
Group 4: this compound (high dose, e.g., 10 mg/kg)
-
Group 5: Positive control (e.g., a known anti-asthmatic drug)
4. Sensitization Protocol:
-
On day 0 and day 7, actively sensitize guinea pigs with an intraperitoneal injection of 1 ml of a suspension containing 100 mg/ml Al(OH)₃ and 10 mg/ml OVA.
5. Allergen Challenge and Drug Administration:
-
On day 21, anesthetize the sensitized guinea pigs.
-
Administer this compound or vehicle intravenously (i.v.) or via aerosol 5 minutes before the allergen challenge.
-
Challenge the animals with an intravenous injection of 0.2 mg/kg OVA.
6. Measurement of Airway Response:
-
Monitor respiratory mechanics, specifically airway resistance, continuously.
-
Measure bronchoconstriction in response to the OVA challenge.
-
In separate experiments, assess the effect of this compound on bronchoconstriction induced by histamine, acetylcholine, LTC4, and PAF-acether to delineate its mechanism of action.
7. Biomarker Analysis:
-
Collect blood samples to measure the levels of inflammatory mediators such as Thromboxane A2 (TxA2), a key mediator in bronchoconstriction.
-
Perform bronchoalveolar lavage (BAL) to analyze the cellular infiltrate (e.g., eosinophils, neutrophils).
8. Data Analysis:
-
Express the changes in airway resistance as a percentage of the baseline.
-
Calculate the dose-dependent inhibition of bronchoconstriction and mediator release for this compound.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
Experimental Workflow```dot
Conclusion
While this compound is a known antihistamine with reported efficacy in asthmatic conditions, there is a notable absence of detailed preclinical studies in the public domain to fully characterize its application in respiratory illness models. The provided protocol for an ovalbumin-induced asthma model in guinea pigs, based on research on analogous compounds, offers a robust framework for such an evaluation. Further research is warranted to elucidate the precise mechanisms of action of this compound beyond H1 receptor antagonism and to generate quantitative efficacy data in various respiratory disease models. Such studies would be invaluable for drug development professionals seeking to understand the full therapeutic potential of this compound.
References
High-performance liquid chromatography methods for Dioxopromethazine analysis
An official and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Dioxopromethazine hydrochloride in eye drops has been established, providing a reliable protocol for researchers, scientists, and drug development professionals. This method offers a rapid and precise way to quantify this compound, a compound with antihistaminic properties.
Application Note: HPLC Analysis of this compound
This application note details a validated reversed-phase HPLC method for the quantitative determination of this compound. The methodology is suitable for quality control and formulation development purposes.
Principle:
The method utilizes a modified C18 stationary phase, which is specifically designed for the analysis of basic compounds like this compound. The separation is achieved using an isocratic mobile phase, and detection is performed using a UV spectrophotometer at 275 nm.[1] The simple sample preparation involves a straightforward dilution, making the workflow efficient.[1]
Experimental Protocols
1. Materials and Reagents:
-
This compound Hydrochloride reference standard
-
Phenylephrine Hydrochloride reference standard (if analyzing in combination)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Eye drop formulation containing this compound
2. Instrumentation:
-
HPLC system equipped with a UV detector
-
A modified C18 column optimized for basic compounds
3. Chromatographic Conditions:
A summary of the validated HPLC method for this compound analysis is presented in the table below.[1]
| Parameter | Condition |
| Stationary Phase | Modified C18 column for basic compounds |
| Mobile Phase | Methanol / 1.5 mM Phosphoric acid (pH 3.02) (60:40, v/v) |
| Flow Rate | 2 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 275 nm |
4. Preparation of Standard Solutions:
-
Stock Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound Hydrochloride reference standard in a suitable solvent (e.g., mobile phase or water) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock standard solution using the mobile phase to construct a calibration curve.
5. Sample Preparation:
-
For the analysis of this compound in eye drops, dilute the formulation with water in a 1:50 ratio prior to injection into the HPLC system.[1]
Method Validation Summary
The described HPLC method has been validated to ensure its suitability for the intended purpose.[1] While the full validation data is not publicly available, a typical validation would include the following parameters, often referenced in methods for the structurally similar compound Promethazine:
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of key HPLC method validation parameters.
References
Dioxopromethazine Hydrochloride: Application Notes and Protocols for Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioxopromethazine hydrochloride is a phenothiazine derivative and a histamine H1 receptor antagonist.[1] It is utilized in pharmaceutical formulations for its antihistaminic and antitussive properties.[2] For accurate quantitative analysis and quality control in drug development and manufacturing, a well-characterized analytical standard of this compound hydrochloride is essential. This document provides detailed application notes and protocols for the use of this compound hydrochloride as an analytical standard.
Physicochemical and Quantitative Data
A comprehensive understanding of the physicochemical properties of the this compound hydrochloride standard is crucial for its proper handling, storage, and use in analytical method development.
| Property | Value |
| Chemical Name | 10-[2-(Dimethylamino)propyl]phenothiazine-5,5-dioxide hydrochloride |
| Synonyms | Prothanon hydrochloride, 9,9-Dioxopromethazine hydrochloride |
| CAS Number | 15374-15-9[3] |
| Molecular Formula | C₁₇H₂₁ClN₂O₂S[3] |
| Molecular Weight | 352.88 g/mol [3] |
| Appearance | White to off-white crystalline powder |
| Purity | ≥95% |
| Melting Point | 127-129 °C |
| Solubility | Soluble in water, methanol, and chloroform (slightly, with heating) |
| Storage Conditions | Store at 2-8°C in a dark, airtight container. For long-term storage, -20°C is recommended. |
| Stability | Stable under recommended storage conditions. Aqueous solutions are unstable in direct sunlight. |
Analytical Applications
This compound hydrochloride as a certified reference material is primarily used for:
-
Identification: Confirmation of the identity of this compound hydrochloride in a sample by comparing its chromatographic retention time and/or spectroscopic profile with that of the standard.
-
Purity Assessment: Determination of the purity of bulk drug substance and finished pharmaceutical products.
-
Assay: Accurate quantification of this compound hydrochloride in various matrices, including pharmaceutical formulations and biological samples.
-
Method Validation: As a reference standard in the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This protocol provides a general method for the determination of this compound hydrochloride purity and for its assay in pharmaceutical formulations. This method is adapted from established protocols for related phenothiazine compounds and stability studies of this compound.
a. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A mixture of a suitable buffer (e.g., 25 mM phosphate buffer, pH 7.0) and an organic modifier (e.g., acetonitrile) in a 50:50 (v/v) ratio. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV at 249 nm |
b. Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound hydrochloride standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Sample Solution (for Assay): For a formulation, take a quantity equivalent to 10 mg of this compound hydrochloride and dissolve it in a 100 mL volumetric flask with the mobile phase. Sonicate if necessary to ensure complete dissolution and filter through a 0.45 µm filter before injection.
c. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
The retention time of the peak in the sample chromatogram should match that of the standard.
-
Calculate the purity or assay by comparing the peak area of the sample to the peak area of the standard.
d. Experimental Workflow:
UV-Vis Spectrophotometry for Quantification
This protocol describes a simple and rapid method for the quantification of this compound hydrochloride using UV-Vis spectrophotometry. This method is adapted from protocols for promethazine hydrochloride.
a. Instrumentation and Parameters:
| Parameter | Recommended Conditions |
| Spectrophotometer | A standard UV-Vis spectrophotometer. |
| Solvent (Diluent) | Distilled water or a suitable buffer (e.g., phosphate buffer saline pH 7.4). |
| Wavelength Scan | 200-400 nm to determine the wavelength of maximum absorbance (λmax). |
| Measurement λ | Approximately 248-251 nm (based on promethazine HCl). |
b. Preparation of Solutions:
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride standard and dissolve it in 100 mL of the diluent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2, 5, 10, 15, 20 µg/mL).
-
Sample Solution: Prepare a sample solution with an expected concentration within the calibration range.
c. Procedure:
-
Scan the stock standard solution to determine the λmax.
-
Measure the absorbance of the working standard solutions and the sample solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the sample solution from the calibration curve.
d. Experimental Workflow:
Stability-Indicating Method Development
For assessing the stability of this compound hydrochloride, a stability-indicating analytical method is required. This typically involves forced degradation studies followed by HPLC analysis to separate the intact drug from its degradation products.
Forced Degradation Protocol
The following are typical stress conditions for forced degradation studies. The extent of degradation should be monitored, aiming for 5-20% degradation.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photodegradation: Expose the drug substance to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours).
After exposure to these stress conditions, the samples should be analyzed by the developed HPLC method to ensure that all degradation products are well-resolved from the main this compound hydrochloride peak.
Logical Relationship for Stability-Indicating Method
References
Troubleshooting & Optimization
Technical Support Center: Dioxopromethazine Instability in Aqueous Solutions
For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients (APIs) in various formulations is paramount. Dioxopromethazine, a phenothiazine derivative, is known to exhibit instability in aqueous solutions, which can compromise experimental results and the efficacy of potential drug products. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the handling and formulation of this compound in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned a yellow or brownish color. What is the cause?
A1: Discoloration of this compound solutions is a common indicator of degradation, particularly due to oxidation and photodegradation. The phenothiazine nucleus is susceptible to oxidation, which can lead to the formation of colored degradation products. Exposure to light, especially UV radiation, can accelerate these degradation processes.[1]
Q2: I'm observing precipitation in my aqueous this compound solution. What could be the reason?
A2: Precipitation can occur due to several factors. One common reason is a change in pH that affects the solubility of this compound hydrochloride. Additionally, the formation of insoluble degradation products can also lead to precipitation. It is also possible that the concentration of this compound exceeds its solubility limit in the specific aqueous medium and storage conditions.
Q3: My analytical results show a decrease in the concentration of this compound over a short period. What is happening?
A3: A rapid decrease in the concentration of this compound points towards its instability under the current storage or experimental conditions. The primary culprits are hydrolytic, oxidative, and photolytic degradation. The rate of degradation can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.
Q4: How can I prevent the degradation of this compound in my aqueous solutions?
A4: To minimize degradation, several preventative measures can be taken:
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Light Protection: Store solutions in amber-colored glass vials or protect them from light by wrapping the container in aluminum foil.[2]
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pH Control: Maintain the pH of the solution in the acidic range (e.g., pH 4-6), as phenothiazine derivatives are generally more stable at lower pH.[1]
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Use of Antioxidants: Incorporate antioxidants such as sodium metabisulfite, ascorbic acid, or butylated hydroxyanisole (BHA) into the formulation to inhibit oxidative degradation.[1][3]
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Inert Atmosphere: For highly sensitive applications, purging the solution and the container's headspace with an inert gas like nitrogen can minimize oxidation.
-
Temperature Control: Store solutions at controlled room temperature or under refrigeration, as elevated temperatures can accelerate degradation.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with this compound in aqueous solutions.
Problem 1: Rapid loss of potency is observed in a neutral aqueous solution.
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Question: Why is my this compound degrading so quickly in a neutral pH solution?
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Answer: Phenothiazine derivatives, including this compound, are known to be less stable at neutral to alkaline pH. The free base form, which is more prevalent at higher pH, is more susceptible to oxidation.
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Solution: Adjust the pH of your solution to an acidic range (pH 4-6) using a suitable buffer system (e.g., acetate or citrate buffer). This will help to maintain this compound in its more stable protonated form.
Problem 2: Significant degradation is occurring even when the solution is protected from light.
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Question: If I'm protecting my solution from light, what else could be causing degradation?
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Answer: Even in the absence of light, this compound can degrade through oxidation and thermal degradation. The presence of dissolved oxygen in the aqueous solution or trace metal ions can catalyze oxidative degradation. Elevated storage temperatures will also accelerate the degradation process. The kinetics of thermal degradation of promethazine, a related compound, have been shown to be oxygen-dependent.
-
Solution:
-
Deoxygenate your solvent by sparging with nitrogen or argon before preparing the solution.
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Consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.
-
Ensure solutions are stored at a controlled and cool temperature.
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Problem 3: Inconsistent results are obtained from the same stock solution over a few days.
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Question: Why are my experimental results not reproducible when using a stock solution that is a few days old?
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Answer: The inconsistency is likely due to the ongoing degradation of this compound in your stock solution. The concentration of the active compound is decreasing over time, leading to variable results in your assays.
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Solution: It is highly recommended to prepare fresh this compound solutions for each experiment. If a stock solution must be used over a period of time, it should be properly stored (protected from light, at a controlled low temperature, and with an antioxidant) and its stability should be validated for the intended duration of use.
Experimental Protocols
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method. The goal is to achieve a target degradation of 5-20%.
1. Hydrolytic Degradation:
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Acid Hydrolysis:
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Prepare a 1 mg/mL solution of this compound in 0.1 M hydrochloric acid (HCl).
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Incubate the solution at 60°C.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
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Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.
-
-
Base Hydrolysis:
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Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH.
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Incubate the solution at 60°C.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Neutral Hydrolysis:
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Prepare a 1 mg/mL solution of this compound in purified water.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time intervals.
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2. Oxidative Degradation:
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Prepare a 1 mg/mL solution of this compound.
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Add a sufficient volume of 3% hydrogen peroxide (H₂O₂) to the solution.
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Store the solution at room temperature.
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Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
3. Photolytic Degradation:
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Prepare two 1 mg/mL solutions of this compound.
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Expose one solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
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Keep the second solution protected from light (e.g., wrapped in aluminum foil) as a control.
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Store both solutions under the same temperature conditions.
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Withdraw samples from both solutions at appropriate time intervals.
4. Thermal Degradation:
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Prepare a 1 mg/mL solution of this compound in a suitable buffer (e.g., pH 4.5 acetate buffer).
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Incubate the solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
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Withdraw samples at appropriate time intervals.
Stability-Indicating HPLC-UV Method
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 25 mM phosphate buffer at pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). A 50:50 (v/v) mixture could be a starting point. |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer at a wavelength of approximately 249 nm. |
| Column Temperature | 25-30°C |
| Injection Volume | 10-20 µL |
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the intended application.
Data Presentation
Solubility of this compound Hydrochloride at 25°C
| Solvent | Mole Fraction (x10³) |
| Water | 1.98 |
| Acetic Acid | 10.4 |
| Ethanol | 2.01 |
| Methanol | 3.33 |
| N,N-dimethylformamide | 35.7 |
| N-methyl ketopyrrolidide | 48.2 |
| Acetone | 0.12 |
Note: Data extracted from a study on the solubility of this compound hydrochloride. The solubility generally increases with temperature.
Forced Degradation Conditions for Promethazine HCl (as a proxy)
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Dry Heat | 105°C | 24 hours |
| Photolytic | UV and Visible Light | Room Temperature | As per ICH Q1B |
Note: These are typical starting conditions for forced degradation studies and may need to be adjusted to achieve the target degradation of 5-20%.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Proposed degradation pathways for this compound.
Caption: Experimental workflow for stability testing.
References
Technical Support Center: Dioxopromethazine Bioanalytical Method Validation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bioanalytical method validation of dioxopromethazine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the development and validation of a bioanalytical method for this compound, particularly using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Problem 1: Poor Peak Shape or Low Sensitivity
Question: My this compound peak is showing significant tailing, or the signal intensity is too low, even for higher concentration standards. What are the possible causes and solutions?
Answer:
Poor peak shape and low sensitivity are common issues in LC-MS/MS analysis. Here are potential causes and troubleshooting steps:
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Suboptimal Chromatographic Conditions: The choice of column and mobile phase is critical. This compound, being a phenothiazine derivative, is a basic compound.
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Solution:
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Use a C18 column, which is generally suitable for retaining and separating such compounds.
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Employ a mobile phase with a gradient elution using acetonitrile and an aqueous solution containing a modifier like formic acid (e.g., 0.1%). The formic acid helps to protonate the analyte, leading to better peak shape and ionization efficiency in positive ion mode.
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Optimize the gradient profile to ensure this compound is well-retained and elutes as a sharp peak.
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-
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Ion Suppression/Enhancement (Matrix Effect): Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound in the mass spectrometer's source, leading to suppressed or enhanced signal.[1]
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Solution:
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Improve sample clean-up using more selective extraction techniques like Solid-Phase Extraction (SPE) instead of simple protein precipitation.
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Adjust the chromatographic gradient to separate this compound from the interfering matrix components.
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A post-column infusion experiment can help identify regions of ion suppression in the chromatogram.
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-
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Analyte Degradation: this compound is known to be unstable in aqueous solutions and in the presence of light. Degradation can occur in the biological matrix, during sample preparation, or in the autosampler.
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Solution:
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Protect samples from light at all stages by using amber vials and minimizing exposure.
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Keep samples at a low temperature (e.g., 4°C) in the autosampler.
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Evaluate the short-term stability of this compound in the final extract to ensure it is stable throughout the analytical run.
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-
Problem 2: High Variability in Quality Control (QC) Samples
Question: My accuracy and precision results for the QC samples are outside the acceptable limits (±15% for accuracy, and ≤15% for precision). What should I investigate?
Answer:
Inconsistent QC results point to a lack of method robustness. Consider the following:
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Inconsistent Sample Preparation: Manual extraction procedures can introduce variability.
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Solution:
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Ensure consistent timing for all steps, especially incubation and evaporation.
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Use an automated liquid handler for greater consistency if available.
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Ensure the internal standard (IS) is added accurately to all samples, including calibration standards and QCs, at the beginning of the extraction process to compensate for variability.
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-
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Internal Standard Issues: The IS should mimic the analytical behavior of the analyte.
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Solution:
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The ideal IS is a stable isotope-labeled version of this compound (e.g., this compound-d3).
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If a labeled IS is unavailable, select a structurally similar compound with similar extraction recovery and chromatographic retention (e.g., another phenothiazine derivative like triflupromazine).
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Ensure the IS response is stable across the analytical run. Significant variations in the IS signal can indicate problems.
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-
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Matrix Effects: As mentioned previously, matrix effects can lead to variability if they differ between samples.[1]
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Solution:
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Assess the matrix effect during method validation by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.
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If significant matrix effects are present, a more rigorous sample clean-up method is necessary.
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Problem 3: Carryover in Blank Samples
Question: I am observing a significant peak for this compound in my blank samples that are injected after a high-concentration standard. How can I minimize carryover?
Answer:
Carryover can compromise the accuracy of your results, especially at the lower limit of quantification (LLOQ).
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Autosampler Contamination: The injection needle and syringe can be a source of carryover.
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Solution:
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Optimize the needle wash procedure in the autosampler. Use a strong solvent (e.g., a high percentage of organic solvent, potentially with acid or base) for the wash.
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Increase the volume of the needle wash.
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Use multiple wash steps.
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-
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Chromatographic Column Carryover: The analyte may be strongly retained on the column and slowly elute in subsequent runs.
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Solution:
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Incorporate a high-organic wash at the end of each gradient elution to flush the column.
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Ensure the column is properly re-equilibrated before the next injection.
-
-
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Mass Spectrometer Source Contamination: The ion source can become contaminated over time.
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Solution:
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Regularly clean the ion source components as per the manufacturer's recommendations.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key validation parameters I need to assess for a this compound bioanalytical method according to regulatory guidelines like ICH M10?
A1: A full validation of a bioanalytical method should assess the following parameters: selectivity, specificity, matrix effect, calibration curve, range (LLOQ to ULOQ), accuracy, precision, carry-over, dilution integrity, and stability.[2][3]
Q2: What is a suitable internal standard for the analysis of this compound?
A2: The most suitable internal standard is a stable isotope-labeled version of this compound (e.g., deuterated). If unavailable, a structurally similar compound with comparable extraction and ionization properties can be used. For promethazine, triflupromazine has been used as an IS.
Q3: How should I prepare my stock and working solutions for this compound?
A3: Given its potential instability, stock solutions should be prepared in a non-aqueous solvent like methanol or DMSO and stored at low temperatures (e.g., -20°C or -80°C) in the dark. Working solutions, used for spiking into the biological matrix, should be prepared fresh daily if their stability is not well-established.
Q4: What are the acceptance criteria for accuracy and precision during a validation run?
A4: According to ICH M10 guidelines, the mean accuracy of the QC samples should be within ±15% of the nominal concentration, except for the LLOQ, which should be within ±20%. The precision, expressed as the coefficient of variation (CV), should not exceed 15% for the QCs, and 20% for the LLOQ.
Q5: How do I demonstrate the stability of this compound in a biological matrix?
A5: Stability should be evaluated under various conditions that mimic sample handling and storage:
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Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.
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Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a period that reflects the sample handling time.
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Long-Term Stability: Confirm stability at the intended storage temperature (e.g., -80°C) for a duration that covers the expected sample storage period.
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Stock and Working Solution Stability: Demonstrate stability of the stock and working solutions under their storage conditions.
Quantitative Data Summary
The following tables provide a summary of typical acceptance criteria for the validation of a bioanalytical method for this compound, based on the ICH M10 guideline.
Table 1: Acceptance Criteria for Calibration Curve
| Parameter | Acceptance Criteria |
|---|---|
| Number of Standards | Minimum of 6 non-zero standards |
| Correlation Coefficient (r) | ≥ 0.99 |
| Accuracy of Back-Calculated Standards | Within ±15% of nominal (±20% for LLOQ) |
| Standard Curve Range | Defined by LLOQ and ULOQ |
Table 2: Acceptance Criteria for Accuracy and Precision
| QC Level | Number of Replicates | Accuracy (% Deviation) | Precision (%CV) |
|---|---|---|---|
| LLOQ | At least 5 | Within ±20% | ≤ 20% |
| Low QC | At least 5 | Within ±15% | ≤ 15% |
| Medium QC | At least 5 | Within ±15% | ≤ 15% |
| High QC | At least 5 | Within ±15% | ≤ 15% |
Table 3: Acceptance Criteria for Stability Studies
| Stability Test | Acceptance Criteria |
|---|---|
| Freeze-Thaw Stability | Mean concentration of stability QCs within ±15% of nominal |
| Short-Term (Bench-Top) Stability | Mean concentration of stability QCs within ±15% of nominal |
| Long-Term Stability | Mean concentration of stability QCs within ±15% of nominal |
Experimental Protocols
Representative LC-MS/MS Method for this compound in Human Plasma
This protocol is a representative example and should be optimized and fully validated for specific laboratory conditions.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL polypropylene tube.
-
Add 25 µL of internal standard working solution (e.g., this compound-d3 in methanol).
-
Add 50 µL of 0.1 M sodium hydroxide to basify the sample.
-
Add 600 µL of an organic extraction solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for injection.
2. LC-MS/MS Parameters
-
LC System: UPLC/HPLC system
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard. For this compound (MW: 316.4), a potential precursor ion would be [M+H]+ at m/z 317.4. Product ions would be determined experimentally.
Visualizations
Caption: Bioanalytical method validation workflow.
Caption: Troubleshooting logic for bioanalytical issues.
References
Technical Support Center: Chiral Separation of Dioxopromethazine Enantiomers
Welcome to the technical support center for the chiral separation of Dioxopromethazine (DPZ) enantiomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during HPLC-based enantioseparation of this phenothiazine antihistamine. Here, you will find troubleshooting guides and frequently asked questions in a user-friendly, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of HPLC column for separating this compound enantiomers?
A protein-based chiral stationary phase (CSP), specifically the α1-acid glycoprotein (AGP) column (e.g., Chiralpak AGP), has been shown to be highly effective for this separation.[1][2] This type of column operates in reversed-phase mode and separates enantiomers based on a combination of ionic, hydrophobic, and hydrogen bonding interactions.[3]
Q2: I am not seeing any separation (the enantiomers are co-eluting). What is the first parameter I should investigate?
For a basic compound like this compound on an AGP column, the mobile phase pH is the most critical parameter influencing retention and enantioselectivity.[1][3] The charge of both the analyte and the protein stationary phase is highly dependent on pH. A systematic adjustment of the buffer pH within the recommended range for the column (typically pH 4.0 to 7.0 for AGP columns) is the first step. For basic compounds, increasing the pH generally increases retention, which can be a prerequisite for achieving separation.
Q3: My resolution is poor (Rs < 1.5). How can I improve it?
If you have some peak splitting but poor resolution, consider the following adjustments in order:
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Optimize pH: Small, incremental changes in the mobile phase pH can significantly impact selectivity.
-
Change Organic Modifier Concentration: Decrease the percentage of the organic modifier (e.g., methanol, isopropanol, or acetonitrile) in the mobile phase. This typically increases retention and can improve resolution, although it will lengthen the analysis time.
-
Change Organic Modifier Type: The type of organic modifier affects hydrogen-bonding interactions. Switching from methanol to isopropanol or acetonitrile can dramatically alter the separation factor.
-
Adjust Temperature: Lowering the column temperature (e.g., from 25°C to 15°C) often improves resolution by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.
Q4: My peaks are broad or tailing. What are the common causes?
Peak tailing for basic compounds is often due to secondary interactions with the stationary phase. While AGP columns are designed to minimize this, issues can still arise.
-
Check pH: Ensure the mobile phase pH is appropriate.
-
Sample Solvent: Dissolve your sample in the mobile phase whenever possible. Injecting in a solvent that is much stronger than the mobile phase can cause peak distortion.
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Column Contamination: If the column is old or has been used with complex samples (like plasma extracts), strongly retained impurities can build up. Consider using a guard column and implementing a proper column flushing procedure.
Q5: Are there alternative methods if I cannot achieve separation on a Chiralpak AGP column?
Yes, other approaches can be considered:
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Polysaccharide-based CSPs: Columns like Chiralpak IA, IB, or IC are versatile and can be used in normal-phase, reversed-phase, or polar organic modes. In normal phase (e.g., hexane/alcohol), a basic additive like diethylamine (DEA) is typically required to improve the peak shape of basic analytes.
-
Capillary Zone Electrophoresis (CZE): CZE with a chiral selector, such as carboxyethyl-β-cyclodextrin, added to the operating buffer has been successfully used to resolve this compound enantiomers.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the chiral HPLC separation of this compound.
| Problem | Potential Cause | Recommended Solution |
| No Separation / Co-elution | 1. Inappropriate mobile phase pH. | 1. Systematically vary buffer pH between 4.0 and 7.0. For DPZ, a starting pH of 4.5 has proven effective. |
| 2. Inappropriate organic modifier. | 2. Change the type of organic modifier (e.g., switch from Methanol to Acetonitrile or Isopropanol). | |
| 3. Unsuitable CSP. | 3. If pH and solvent optimization fails on an AGP column, screen a polysaccharide-based column (e.g., Chiralpak IA/IB/IC). | |
| Poor Resolution (Rs < 1.5) | 1. Sub-optimal pH. | 1. Perform fine adjustments of pH (± 0.2 units) around the condition that gives partial separation. |
| 2. Mobile phase is too strong. | 2. Decrease the percentage of the organic modifier in 2-5% increments. | |
| 3. Flow rate is too high. | 3. Reduce the flow rate (e.g., from 0.9 mL/min to 0.7 mL/min). Note the maximum recommended flow for protein-based columns. | |
| 4. Temperature is too high. | 4. Decrease the column temperature in 5°C increments (e.g., to 20°C or 15°C). | |
| Poor Peak Shape (Tailing) | 1. Secondary silanol interactions (less common on modern CSPs). | 1. Ensure appropriate pH. On other column types (e.g., polysaccharide), adding a basic modifier (0.1% DEA) to a normal-phase mobile phase can help. |
| 2. Sample overload. | 2. Reduce the injected sample concentration or volume. | |
| 3. Column contamination/degradation. | 3. Use a guard column. Flush the column according to the manufacturer's instructions. If performance is not restored, replace the column. | |
| Unstable / Drifting Retention Times | 1. Insufficient column equilibration. | 1. Equilibrate the column with the mobile phase for at least 30-60 minutes before injection. |
| 2. Mobile phase instability. | 2. Prepare fresh mobile phase daily. Buffers can support microbial growth or change pH over time. | |
| 3. Temperature fluctuations. | 3. Use a column thermostat to maintain a constant temperature. |
Data Presentation
The following table summarizes a validated method for the chiral separation of this compound.
Table 1: Validated HPLC-MS/MS Method Parameters for this compound Enantiomers
| Parameter | Value | Reference |
| Column | Chiralpak AGP (100 x 4.0 mm, 5 µm) | |
| Mobile Phase | 10 mM Ammonium Acetate : Methanol (90:10, v/v) | |
| Mobile Phase pH | 4.5 | |
| Flow Rate | 0.9 mL/min | |
| Temperature | Not specified, typically 20-25°C | |
| Detection | MS/MS (MRM mode) | |
| Resolution (Rs) | 2.8 | |
| Run Time | < 12 minutes |
Experimental Protocols
Detailed Methodology for Chiral Separation of this compound
This protocol is based on the validated method published by Li et al. (2021).
1. Materials and Reagents:
-
This compound standard
-
Ammonium Acetate (HPLC or MS grade)
-
Methanol (HPLC or MS grade)
-
Acetic Acid or Ammonium Hydroxide (for pH adjustment)
-
Ultrapure Water
2. Mobile Phase Preparation (10 mM Ammonium Acetate, pH 4.5):
-
Weigh 0.7708 g of ammonium acetate and dissolve in approximately 800 mL of ultrapure water.
-
Adjust the pH to 4.5 using diluted acetic acid.
-
Transfer to a 1 L volumetric flask and add ultrapure water to the mark.
-
Filter the buffer through a 0.22 µm membrane filter.
-
The final mobile phase is prepared by mixing this buffer with methanol in a 90:10 (v/v) ratio. Degas the mobile phase before use.
3. HPLC System and Conditions:
-
HPLC System: A binary pump HPLC system coupled with a mass spectrometer.
-
Column: Chiralpak AGP (100 x 4.0 mm, 5 µm). A guard column is recommended.
-
Mobile Phase: As prepared above.
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5-10 µL.
-
Detector: Tandem Mass Spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The transition for DPZ enantiomers is m/z 317.2 → 86.1.
4. Sample Preparation (Standard Solution):
-
Prepare a stock solution of racemic this compound in methanol.
-
Dilute the stock solution with the mobile phase to the desired concentration (e.g., 0.1 mg/mL).
5. System Equilibration and Analysis:
-
Install the Chiralpak AGP column.
-
Flush the column with water, then gradually introduce the mobile phase.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and acquire data.
Visualizations
References
Technical Support Center: Dioxopromethazine Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of Dioxopromethazine hydrochloride in in vitro assays.
Troubleshooting Guide
Q1: My this compound hydrochloride precipitated out of solution when I added it to my aqueous cell culture medium. How can I resolve this?
A1: Precipitation upon addition to aqueous media is a common issue for poorly soluble compounds. Here are several strategies to address this, starting with the simplest:
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Review your final solvent concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is as low as possible. High concentrations of organic solvents can be toxic to cells and can also cause the compound to precipitate when the solvent is diluted. It is recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[1][2][3][4]
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Employ a co-solvent system: Instead of relying solely on one organic solvent, a combination of solvents can improve solubility. For in vivo applications, formulations including DMSO, PEG300, and Tween 80 have been suggested, which may be adapted for in vitro use with careful consideration of final concentrations to minimize cytotoxicity.[5]
-
Utilize solubility enhancers:
-
Surfactants: Non-ionic surfactants like Tween 80 can be used at low concentrations (typically 0.01-0.1%) to increase the solubility of hydrophobic compounds in aqueous solutions.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Q2: I am unsure which solvent to use for my initial stock solution of this compound hydrochloride. What are the options?
A2: The choice of solvent for your stock solution is critical. Based on available data, here are some recommended options:
-
Dimethyl Sulfoxide (DMSO): DMSO is a common solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays. However, be mindful of its potential effects on cell viability and assay performance.
-
N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP): These are strong organic solvents that show good solubility for this compound hydrochloride. NMP has been used as a solvent in in vitro cytogenetic assays and is known to be effective in maintaining dispersions of various materials.
-
Ethanol and Methanol: this compound hydrochloride has some solubility in these alcohols, especially with heating. However, their volatility and potential for cytotoxicity should be considered.
Q3: I have prepared a stock solution in DMSO, but I am concerned about its impact on my cell-based assay. What should I do?
A3: This is a valid concern as DMSO can have biological effects. To mitigate these effects:
-
Perform a vehicle control: Always include a control group in your experiment that is treated with the same final concentration of DMSO (or other solvent) as your drug-treated groups. This will help you to distinguish the effects of the drug from the effects of the solvent.
-
Determine the maximum tolerated solvent concentration: Before starting your main experiment, it is advisable to perform a dose-response experiment with the solvent alone to determine the highest concentration that does not affect the viability or function of your cells. For many cell lines, this is below 0.5% DMSO.
-
Minimize the final solvent concentration: Prepare your stock solution at the highest possible concentration to ensure that the volume added to your assay medium is minimal, thereby keeping the final solvent concentration low.
Frequently Asked Questions (FAQs)
Q: What is the known solubility of this compound hydrochloride in common solvents?
A: Quantitative solubility data for this compound hydrochloride in several organic solvents and water has been experimentally determined. Please refer to the tables below for a summary of this data.
Q: Is there a known protocol for dissolving this compound hydrochloride for an in vitro assay?
Q: Can I use sonication or vortexing to help dissolve this compound hydrochloride?
A: Yes, mechanical methods such as vortexing and sonication can aid in the dissolution of this compound hydrochloride, particularly when preparing the initial stock solution. Gentle warming may also be effective, as its solubility in methanol is noted to improve with heat. However, be cautious with temperature-sensitive compounds.
Q: How should I store my this compound hydrochloride stock solution?
A: For long-term stability, it is recommended to store stock solutions at -20°C or -80°C. Aliquoting the stock solution into smaller volumes is advisable to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents at Different Temperatures (Mole Fraction, x)
| Temperature (K) | Water | Acetic Acid | Ethanol | Methanol | DMF | NMP | Acetone |
| 278 | 0.00683 | 0.00498 | 0.00165 | 0.00318 | 0.01186 | 0.01569 | 0.00021 |
| 283 | 0.00764 | 0.00553 | 0.00187 | 0.00356 | 0.01328 | 0.01758 | 0.00024 |
| 288 | 0.00853 | 0.00615 | 0.00212 | 0.00398 | 0.01485 | 0.01969 | 0.00028 |
| 293 | 0.00951 | 0.00683 | 0.00240 | 0.00445 | 0.01661 | 0.02204 | 0.00032 |
| 298 | 0.01058 | 0.00758 | 0.00272 | 0.00497 | 0.01856 | 0.02465 | 0.00037 |
| 303 | 0.01175 | 0.00841 | 0.00308 | 0.00555 | 0.02073 | 0.02756 | 0.00043 |
| 308 | 0.01304 | 0.00932 | 0.00349 | 0.00619 | 0.02313 | 0.03079 | 0.00050 |
| 313 | 0.01445 | 0.01032 | 0.00395 | 0.00690 | 0.02579 | 0.03439 | 0.00058 |
| 318 | 0.01599 | 0.01142 | 0.00448 | 0.00769 | 0.02874 | 0.03839 | 0.00067 |
| 323 | 0.01769 | 0.01262 | 0.00508 | 0.00856 | 0.03201 | 0.04284 | 0.00078 |
| 328 | 0.01955 | 0.01392 | 0.00576 | 0.00952 | 0.03563 | 0.04778 | 0.00091 |
Data adapted from a study by Wang et al. (2008). The mole fraction (x) can be converted to other units (e.g., mg/mL) using the molecular weights of this compound HCl (352.88 g/mol ) and the respective solvents.
Table 2: Qualitative Solubility of this compound Hydrochloride
| Solvent | Solubility | Reference |
| Chloroform | Slightly Soluble | |
| Methanol (Heated) | Slightly Soluble | |
| DMSO | May dissolve |
Experimental Protocols
Protocol 1: General Procedure for Solubility Assessment in a Novel Solvent/Buffer
This protocol provides a general method to determine the approximate solubility of this compound hydrochloride in a solvent or buffer of interest (e.g., PBS, cell culture medium).
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound hydrochloride powder to a known volume of the test solvent in a sealed vial.
-
Ensure there is undissolved solid material at the bottom of the vial.
-
-
Equilibration:
-
Incubate the vial at a constant temperature (e.g., 25°C or 37°C) on a shaker or rotator for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
-
Sampling and Quantification:
-
Carefully collect a known volume of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of this compound hydrochloride in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Protocol 2: General Protocol for a Cell Viability (MTT) Assay
This protocol outlines a general procedure for assessing the cytotoxicity of this compound hydrochloride.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound hydrochloride. Include a vehicle control (medium with the same final solvent concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the no-treatment control. Plot cell viability against the log of the this compound hydrochloride concentration to determine the IC₅₀ value.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. bioagilytix.com [bioagilytix.com]
- 3. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 4. dojindo.com [dojindo.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Dioxopromethazine In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Dioxopromethazine in in vivo experiments. The information is tailored for scientists and drug development professionals to facilitate optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a phenothiazine derivative.[1][2] It functions primarily as a potent H1 receptor antagonist, classifying it as a first-generation antihistamine.[1] Additionally, it exhibits activity at dopamine D2 and serotonin 5-HT2A and 5-HT2C receptors, which may contribute to its broader pharmacological profile, including sedative and antipsychotic-like properties.[3]
Q2: What are the common in vivo applications of this compound?
A2: this compound is studied for its antihistaminic, sedative, antiemetic, and antitussive properties.[4] In animal models, it is often used to investigate allergic reactions, inflammation, pruritus (itching), and its effects on the central nervous system.
Q3: What is the recommended starting dose for this compound in common laboratory animals?
A3: Specific in vivo dosage data for this compound is limited. However, based on data from its parent compound, promethazine, and other phenothiazines, the following starting doses can be considered. It is critical to perform a dose-finding study for your specific animal model and experimental endpoint.
| Animal Model | Proposed Starting Dose (Oral) | Proposed Starting Dose (Parenteral) | Notes |
| Mouse | 10 - 25 mg/kg | 5 - 10 mg/kg (IP, SC) | Sedative effects may be pronounced at higher doses. |
| Rat | 5 - 20 mg/kg | 2.5 - 10 mg/kg (IP, SC) | Monitor for sedation and potential anticholinergic effects. |
| Guinea Pig | 10 - 20 mg/kg | 5 - 10 mg/kg (IM) | Primarily used in models of bronchoconstriction. |
| Rabbit | 5 - 15 mg/kg | 2.5 - 7.5 mg/kg (IV, IM) | Administer IV doses slowly to minimize hypotensive risk. |
| Dog | 1 - 5 mg/kg | 0.5 - 2.5 mg/kg (IM, IV) | Monitor for sedation and potential cardiac effects. |
| Cat | 1 - 2 mg/kg | 0.5 - 1 mg/kg (IM) | Use with caution; cats can be more sensitive to CNS effects. |
Q4: How should this compound be prepared for in vivo administration?
A4: this compound hydrochloride is typically soluble in water or saline. For oral administration, it can be dissolved in sterile water or a suitable vehicle and administered by gavage. For parenteral administration (IV, IP, SC, IM), use sterile, pyrogen-free saline or another appropriate sterile vehicle. It is recommended to warm the solution to room or body temperature before injection to minimize discomfort.
Q5: What are the potential adverse effects to monitor for in animals?
A5: As a first-generation antihistamine and phenothiazine, this compound can cause a range of adverse effects, particularly at higher doses. Key signs to monitor include:
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Central Nervous System: Sedation, drowsiness, ataxia (uncoordinated movement), and in some cases, excitement or agitation.
-
Cardiovascular: Hypotension (low blood pressure) and tachycardia (increased heart rate).
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Anticholinergic: Dry mouth, urinary retention, and mydriasis (dilated pupils).
-
Local Reaction: Pain or irritation at the injection site.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of Efficacy | - Insufficient dosage.- Inappropriate route of administration for the desired effect.- Poor absorption (oral administration).- Rapid metabolism of the compound. | - Increase the dose in a stepwise manner, carefully monitoring for adverse effects.- Consider an alternative route of administration (e.g., parenteral instead of oral).- Ensure proper gavage technique for oral dosing.- Review literature for pharmacokinetic data in your species, if available. |
| Excessive Sedation or Ataxia | - Dosage is too high.- Animal strain or species is particularly sensitive.- Drug-drug interaction with other CNS depressants. | - Reduce the dose for subsequent experiments.- Implement a sedation scoring system to quantify the level of sedation and adjust the dose accordingly.- Review all co-administered substances for potential synergistic sedative effects. |
| Signs of Animal Distress (e.g., agitation, vocalization) | - Paradoxical excitement, a known side effect of some antihistamines.- Pain at the injection site. | - Discontinue the experiment for the affected animal and provide supportive care.- Reduce the dose in future experiments.- Ensure the injection solution is at an appropriate pH and temperature. Consider diluting the drug to a larger volume for injection. |
| Hypotension or Tachycardia | - Vasodilatory effects of phenothiazines, especially with rapid IV administration. | - Monitor cardiovascular parameters if possible.- Administer IV doses slowly over several minutes.- Consider a different route of administration (e.g., IM or SC).- Ensure animals are adequately hydrated. |
| Inconsistent Results Between Animals | - Variability in drug absorption or metabolism.- Improper or inconsistent administration technique.- Differences in animal age, weight, or health status. | - Ensure consistent and accurate dosing and administration for all animals.- Standardize animal characteristics (age, weight, sex) as much as possible.- Increase the number of animals per group to improve statistical power. |
Experimental Protocols
1. Oral Gavage Administration in Rodents
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Materials: this compound solution, appropriate gavage needle (flexible or rigid with a ball tip), syringe.
-
Procedure:
-
Accurately weigh the animal and calculate the required dose and volume.
-
Gently restrain the animal, ensuring a firm but not restrictive grip.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion length.
-
With the animal's head tilted slightly upwards, gently insert the gavage needle into the esophagus. Do not force the needle.
-
Once the needle is in place, slowly administer the this compound solution.
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Carefully remove the needle and return the animal to its cage.
-
Observe the animal for any signs of distress or regurgitation.
-
2. Intraperitoneal (IP) Injection in Rodents
-
Materials: this compound solution, sterile syringe, and needle (23-27 gauge).
-
Procedure:
-
Accurately weigh the animal and calculate the required dose and volume.
-
Restrain the animal in dorsal recumbency (on its back) with its head tilted slightly down.
-
Identify the injection site in the lower right or left abdominal quadrant to avoid the cecum and bladder.
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Insert the needle at a 10-20 degree angle into the peritoneal cavity.
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Gently aspirate to ensure no blood or urine is drawn back.
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Slowly inject the solution.
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Withdraw the needle and return the animal to its cage.
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Monitor for any signs of discomfort or bleeding at the injection site.
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3. Sedation Scoring
A simple numerical rating scale can be used to quantify sedation. This should be performed at baseline and at regular intervals after drug administration.
| Score | Description |
| 0 | Alert and active, normal exploratory behavior. |
| 1 | Slightly decreased activity, but still responsive to stimuli. |
| 2 | Moderate sedation, limited spontaneous movement, but easily aroused. |
| 3 | Deep sedation, minimal movement, slow response to stimuli. |
| 4 | Unconscious, does not respond to mild physical stimuli. |
Visualizations
Caption: this compound's multi-receptor antagonism.
Caption: Workflow for in vivo dose adjustment.
Caption: Logic for troubleshooting experimental outcomes.
References
- 1. [Metabolic interactions of promethazine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newcastle.edu.au [newcastle.edu.au]
- 3. Antihistamines, phenothiazine-based antipsychotics, and tricyclic antidepressants potently activate pharmacologically relevant human carbonic anhydrase isoforms II and VII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicoses in Animals From Human Cold and Allergy Medications - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
Technical Support Center: Enhancing Dioxopromethazine Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of Dioxopromethazine formulations.
Troubleshooting Guides
This section addresses common problems encountered during the formulation development of this compound to improve its oral bioavailability.
Issue 1: Poor Dissolution Rate of this compound in Solid Dispersion Formulations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Polymer Selection | Screen a panel of hydrophilic polymers with varying properties (e.g., PVP, HPMC, Soluplus®).[1][2] | Identification of a polymer that forms a stable amorphous solid dispersion with this compound, leading to improved dissolution. |
| Incorrect Drug-to-Polymer Ratio | Prepare solid dispersions with varying drug loadings (e.g., 1:1, 1:5, 1:10 w/w) to find the optimal ratio for maintaining an amorphous state. | A lower drug-to-polymer ratio may prevent drug recrystallization and enhance dissolution. |
| Suboptimal Solvent System for Solvent Evaporation Method | Test different volatile organic solvents or solvent mixtures to ensure complete miscibility of both this compound and the carrier polymer.[2][3] | A clear, homogenous solution before solvent evaporation should result in a uniform, amorphous solid dispersion. |
| Phase Separation or Recrystallization Upon Storage | Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH). Characterize the formulation using DSC and XRD to detect any changes in physical form.[4] | Selection of a stable formulation that remains amorphous over time, ensuring consistent dissolution profiles. |
Issue 2: Low Encapsulation Efficiency of this compound in Nanoparticle Formulations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Affinity of this compound for the Nanoparticle Core | For lipid-based nanoparticles, screen different lipids and surfactants. For polymeric nanoparticles, select polymers with appropriate hydrophobicity to interact with the lipophilic this compound. | Increased partitioning of the drug into the nanoparticle core, leading to higher encapsulation efficiency. |
| Drug Leakage During Formulation Process | Optimize the formulation process parameters, such as homogenization speed and time, or sonication amplitude and duration. | Formation of stable nanoparticles that effectively retain the drug. |
| Suboptimal Drug-to-Lipid/Polymer Ratio | Vary the initial drug concentration while keeping the lipid/polymer concentration constant to determine the maximum drug loading capacity. | Identification of the optimal ratio that maximizes encapsulation without causing drug precipitation. |
| Inappropriate pH of the Formulation Medium | Adjust the pH of the aqueous phase to a level where this compound has minimal solubility, which can drive its partitioning into the nanoparticle. | Enhanced encapsulation due to the reduced solubility of the drug in the external phase. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which solid dispersions can enhance the bioavailability of this compound?
A1: Solid dispersions can improve the bioavailability of poorly water-soluble drugs like this compound through several mechanisms:
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Particle Size Reduction: Dispersing the drug at a molecular level within a hydrophilic carrier matrix dramatically increases the surface area available for dissolution.
-
Improved Wettability: The hydrophilic carrier enhances the wetting of the hydrophobic drug particles, facilitating their dissolution.
-
Formation of Amorphous State: Preventing the drug from crystallizing by trapping it in an amorphous state within the polymer matrix. The amorphous form of a drug is generally more soluble and dissolves faster than its crystalline counterpart.
-
Supersaturation: Upon dissolution, the carrier can generate a supersaturated solution of the drug in the gastrointestinal fluid, which can enhance its absorption.
Q2: Which analytical techniques are essential for characterizing this compound-loaded nanoparticles?
A2: A comprehensive characterization of this compound-loaded nanoparticles should include the following techniques:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to determine the size distribution and uniformity of the nanoparticles.
-
Zeta Potential: Measured to assess the surface charge of the nanoparticles, which is an indicator of their physical stability.
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%): Determined by separating the unencapsulated drug from the nanoparticles (e.g., by ultracentrifugation) and quantifying the drug in both fractions using a suitable analytical method like HPLC.
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to observe the shape and surface characteristics of the nanoparticles.
-
In Vitro Drug Release: Assessed using a dialysis bag method or a sample and separate method to understand the release kinetics of this compound from the nanoparticles over time.
Q3: Can a prodrug approach be beneficial for enhancing the bioavailability of this compound?
A3: Yes, a prodrug strategy could be a viable approach. This compound, a phenothiazine derivative, has functional groups that could be chemically modified to create a prodrug with improved physicochemical properties. The goals of a this compound prodrug could include:
-
Increased Aqueous Solubility: Attaching a hydrophilic moiety (e.g., a phosphate or an amino acid) could improve its solubility in gastrointestinal fluids.
-
Enhanced Permeability: Modifying the structure to be recognized by specific transporters in the gut wall, such as peptide transporters (PepT1), could increase its absorption.
-
Bypassing First-Pass Metabolism: A prodrug might be designed to be resistant to metabolic enzymes in the gut and liver, releasing the active this compound only after reaching systemic circulation.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:5 ratio (w/w).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask by gentle stirring until a clear solution is obtained.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C.
-
Once the solvent is completely removed, a thin film will be formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve (#60).
-
Store the resulting powder in a desiccator until further analysis.
-
Protocol 2: Formulation of this compound-Loaded Liposomes by Thin-Film Hydration Method
-
Materials: this compound, Soy Phosphatidylcholine (SPC), Cholesterol, Chloroform, Methanol, Phosphate Buffered Saline (PBS) pH 7.4.
-
Procedure:
-
Accurately weigh SPC and cholesterol in a 2:1 molar ratio and dissolve them along with this compound in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
-
Evaporate the organic solvents using a rotary evaporator at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the inner wall of the flask.
-
Place the flask in a vacuum oven for at least 2 hours to ensure complete removal of residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
To reduce the size of the liposomes, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Separate the unencapsulated this compound from the liposomal formulation by ultracentrifugation or dialysis.
-
Store the final liposomal suspension at 4°C.
-
Visualizations
Caption: Workflow for Solid Dispersion Preparation and Characterization.
Caption: Strategies for Enhancing this compound Bioavailability.
References
Strategies to reduce matrix effects in LC-MS/MS analysis of Dioxopromethazine
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to identify, assess, and mitigate matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Dioxopromethazine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A: Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting, undetected components present in the sample matrix.[1][2] In biological matrices like plasma or serum, these components include phospholipids, salts, and endogenous metabolites.[1] This phenomenon can severely compromise the accuracy, precision, and sensitivity of an LC-MS/MS assay, leading to unreliable quantitative results.[2]
Q2: I'm observing low signal intensity and poor reproducibility. How can I determine if this is due to matrix effects?
A: The most definitive method to assess matrix effects is the post-extraction spike approach. This quantitative method, often referred to as the "Matuszewski method," compares the peak response of an analyte spiked into a blank, extracted matrix with the response of the analyte in a neat (clean) solvent.
Calculation of Matrix Factor (MF):
-
MF = (Peak Response in Post-Extraction Spiked Matrix) / (Peak Response in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
A qualitative assessment can also be performed using post-column infusion , where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where interfering components elute, identifying regions of ion suppression or enhancement.
Q3: What is the most effective strategy to compensate for unavoidable matrix effects?
A: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) . A SIL-IS, such as this compound-d4, is chemically identical to the analyte but has a higher mass due to the incorporation of stable isotopes (e.g., Deuterium, ¹³C).
Because it co-elutes and experiences the same ionization suppression or enhancement as the analyte, the ratio of the analyte's peak area to the SIL-IS's peak area remains constant, ensuring accurate quantification. When using a SIL-IS, the precision of standard line slopes across different lots of a biological fluid should be less than 3-4% to confirm that the relative matrix effect has been eliminated.
Troubleshooting Guide: Reducing Matrix Effects
Issue: Significant Ion Suppression or Enhancement Detected
Matrix effects are best addressed by removing the interfering components before they enter the mass spectrometer. This is primarily achieved through rigorous sample preparation and optimized chromatography.
Step 1: Optimize Sample Preparation
The goal of sample preparation is to remove matrix components, especially phospholipids, while maximizing the recovery of this compound. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Technique | Principle | General Recovery for Phenothiazines | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins. The supernatant is then analyzed. | High | Simple, fast, and inexpensive. | Ineffective at removing phospholipids , resulting in significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Separates compounds based on their relative solubilities in two immiscible liquids (e.g., aqueous sample and an organic solvent). | ~90 - 99% | Provides a much cleaner extract than PPT. | Can be labor-intensive and require larger solvent volumes. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent. | ~64 - 95% | Highly selective, provides excellent cleanup, and removes phospholipids effectively. | Requires method development; can be more expensive. |
Recommendation: While PPT is simple, it is often insufficient for LC-MS/MS analysis due to phospholipid contamination. SPE is highly recommended for robust matrix effect reduction. Specialized SPE cartridges, such as those with mixed-mode (Reversed-Phase/Strong Cation-Exchange) or specific phospholipid removal technologies (e.g., HybridSPE®), offer superior cleanup for basic compounds like this compound.
Step 2: Implement a Robust Chromatographic Method
Proper chromatographic separation is crucial to resolve this compound from any remaining matrix components that were not removed during sample preparation.
-
Increase Retention: Ensure the analyte is sufficiently retained on the column to separate it from early-eluting, highly polar interferences.
-
Optimize Gradient: A slower, more gradual gradient can improve the resolution between the analyte and co-eluting interferences.
-
Column Chemistry: Consider alternative column chemistries (e.g., Phenyl-Hexyl, Pentafluorophenyl) that may offer different selectivity for this compound and matrix components compared to standard C18 columns.
-
Divert the Flow: Use a divert valve to direct the highly polar, unretained matrix components from the initial part of the run directly to waste instead of the mass spectrometer ion source.
Experimental Protocols
Note: These are general protocols for phenothiazine-like compounds and should be optimized specifically for this compound.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods used for promethazine.
-
Sample Preparation: To 1.0 mL of plasma/serum sample, add the internal standard solution.
-
Alkalinization: Add 200 µL of 1 M Sodium Hydroxide (NaOH) to raise the pH. Vortex briefly.
-
Extraction: Add 5.0 mL of an extraction solvent (e.g., n-hexane or chloroform). Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange
This protocol is designed for basic compounds and is effective at removing phospholipids.
-
Cartridge Conditioning: Condition an Oasis MCX SPE cartridge (or equivalent) with 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Sample Pre-treatment: Dilute 0.5 mL of plasma with 0.5 mL of 4% phosphoric acid in water.
-
Load: Load the pre-treated sample onto the SPE cartridge.
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol. This step is crucial for removing phospholipids.
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.
Visual Guides
The following diagrams illustrate the recommended workflows for troubleshooting and mitigating matrix effects.
References
Validation & Comparative
A Comparative Analysis of Dioxopromethazine and Promethazine Antihistaminic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antihistaminic properties of Dioxopromethazine and Promethazine, focusing on their activity at the histamine H1 receptor. While quantitative data for Promethazine is well-established, information on this compound is more qualitative. This document synthesizes the available experimental data to offer a clear, objective comparison.
Introduction
Promethazine is a first-generation antihistamine, a phenothiazine derivative widely recognized for its potent antagonism of the histamine H1 receptor.[1] This activity underlies its use in treating various allergic conditions.[1] It also exhibits significant sedative, antiemetic, and anticholinergic effects.[2][3] this compound, a derivative of promethazine, is also an orally active antihistamine.[4] It is reported to possess strong antihistamine and anti-allergic properties, comparable to promethazine, but with a notably stronger antitussive (cough-suppressing) effect and weaker sedative and hypnotic effects.
In Vitro Antihistaminic Activity: H1 Receptor Binding Affinity
The primary mechanism of action for both this compound and Promethazine is the blockade of the histamine H1 receptor. The binding affinity of a compound to this receptor is a key indicator of its antihistaminic potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates higher affinity.
Table 1: H1 Receptor Binding Affinity of Promethazine
| Compound | Receptor | Assay Type | Value | Unit | Reference |
| Promethazine | Human H1 | Radioligand Binding | 5.4 | IC50 (nM) | |
| Promethazine | Rat H1 | Radioligand Binding | 1 | Ki (nM) |
In Vivo Antihistaminic Activity
In vivo studies are crucial for evaluating the physiological effects of antihistamines. Common models include the histamine-induced bronchospasm in guinea pigs and the histamine-induced wheal and flare response in humans.
A 1970 study by Bartsch et al. provided a pharmacological comparison of this compound and Promethazine, and later reports confirm this compound's use as an antihistaminic and antipruritic agent in dermatology. Research has shown that this compound has a strong antispasmodic effect on histamine-induced smooth muscle spasm and a preventive effect on histamine-induced asthma.
Promethazine's in vivo antihistaminic effects are well-documented. For instance, it has been shown to prevent histamine-induced bronchospasm in guinea pigs.
Comparative Summary
| Feature | This compound | Promethazine |
| Antihistaminic Activity | Described as strong and comparable to Promethazine. | Potent H1 receptor antagonist. |
| H1 Receptor Affinity | No quantitative data available. | High affinity (IC50 and Ki in the low nanomolar range). |
| Sedative Effects | Weaker than Promethazine. | Strong sedative effects. |
| Antitussive Effects | Stronger than Promethazine. | Present, but less pronounced than this compound. |
| Other Effects | Anti-allergic and anti-inflammatory properties. | Antiemetic and anticholinergic properties. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the histamine H1 receptor signaling pathway and a typical experimental workflow for evaluating antihistaminic activity.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Antihistamine Activity.
Experimental Protocols
Histamine H1 Receptor Binding Assay (In Vitro)
This assay determines the binding affinity of a test compound to the H1 receptor.
-
Membrane Preparation: Cell membranes from a cell line overexpressing the human H1 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Incubation: The cell membranes are incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) with a constant concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) and varying concentrations of the test compound (this compound or Promethazine).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
Histamine-Induced Bronchospasm in Guinea Pigs (In Vivo)
This model assesses the ability of a compound to protect against histamine-induced airway constriction.
-
Animal Preparation: Male Hartley guinea pigs are used for this study.
-
Drug Administration: The test compound (this compound or Promethazine) or vehicle is administered to the animals, typically via oral or intraperitoneal injection, at a predetermined time before the histamine challenge.
-
Histamine Challenge: The animals are placed in a whole-body plethysmograph and exposed to an aerosol of histamine solution (e.g., 0.1% histamine dihydrochloride).
-
Measurement of Bronchoconstriction: The pre-convulsion time (the time from the start of histamine aerosolization to the onset of respiratory distress) is recorded as an index of bronchoconstriction.
-
Data Analysis: The protective effect of the test compound is expressed as the percentage increase in the pre-convulsion time compared to the vehicle-treated control group.
Conclusion
Both this compound and Promethazine are effective antihistamines that function by antagonizing the histamine H1 receptor. Promethazine is a well-characterized compound with high H1 receptor affinity. While quantitative binding data for this compound is currently unavailable, qualitative reports indicate it possesses strong antihistaminic and anti-allergic effects. A key differentiator is this compound's more potent antitussive activity and reduced sedative properties compared to Promethazine, suggesting a potentially different therapeutic profile. Further quantitative studies on this compound are warranted to fully elucidate its pharmacological characteristics and therapeutic potential.
References
Validating a Novel Analytical Method for Dioxopromethazine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a new analytical method for the quantification of Dioxopromethazine hydrochloride, a phenothiazine derivative with antihistaminic properties. The validation process is benchmarked against established performance characteristics of a validated method for a closely related compound, Promethazine hydrochloride, ensuring the new method is fit for its intended purpose in quality control and stability studies. All experimental protocols and acceptance criteria are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Comparative Performance of Analytical Methods
A new analytical method for this compound hydrochloride should demonstrate performance that is comparable to or exceeds that of existing validated methods for similar compounds. The following table summarizes the expected performance of a new High-Performance Liquid Chromatography (HPLC) method for this compound hydrochloride against a typical validated RP-HPLC method for Promethazine hydrochloride.
| Validation Parameter | New this compound HCl Method (Hypothetical Data) | Validated Promethazine HCl Method (Reference) | ICH Q2(R1) Acceptance Criteria |
| Specificity | No interference from placebo and degradation products | No interference from placebo and degradation products | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Correlation coefficient (r) should be close to 1. |
| Range (µg/mL) | 1 - 100 | 2 - 10 | The range should be suitable for the intended application. |
| Accuracy (% Recovery) | 98.0 - 102.0 | 99.0 - 101.0 | The closeness of test results to the true value. |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0 | ≤ 1.5 | RSD should be appropriate for the intended application. |
| - Intermediate Precision | ≤ 2.0 | ≤ 2.0 | RSD should be appropriate for the intended application. |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.32 | The lowest amount of analyte that can be detected. |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 | 0.98 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | No significant change in results with minor variations | No significant change in results with minor variations | The method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols for Method Validation
The following are detailed methodologies for validating a new analytical method for this compound hydrochloride, with this compound Hydrochloride Reference Standard (RS) being a critical component.
Specificity
The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve this compound HCl in 0.1 M HCl and reflux for 4 hours at 80°C.
-
Base Hydrolysis: Dissolve this compound HCl in 0.1 M NaOH and reflux for 4 hours at 80°C.
-
Oxidative Degradation: Treat this compound HCl solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound HCl to 105°C for 72 hours.
-
Photolytic Degradation: Expose this compound HCl solution to UV light (254 nm) for 48 hours.
Analyze the stressed samples by the new HPLC method. The method is considered specific if the this compound HCl peak is well-resolved from any degradation product peaks, and the peak purity is confirmed using a photodiode array (PDA) detector.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Prepare a stock solution of this compound HCl RS.
-
Prepare a series of at least five dilutions ranging from 1 to 100 µg/mL.
-
Inject each dilution in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy
Accuracy is determined by the closeness of the test results to the true value.
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with known amounts of this compound HCl RS.
-
Analyze each concentration level in triplicate.
-
Calculate the percentage recovery for each sample.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-day precision): Analyze six replicate samples of this compound HCl at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results of each study.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ by analyzing a series of dilute solutions of this compound HCl RS.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (SD of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (SD of the y-intercept / Slope of the calibration curve)
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Introduce small variations in the HPLC method parameters, such as:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Wavelength of detection (± 2 nm)
-
-
Analyze a standard solution under each varied condition.
-
Assess the impact of these changes on the system suitability parameters (e.g., tailing factor, theoretical plates) and the assay results.
Visualizations
Experimental Workflow for Method Validation
Caption: Workflow for analytical method validation.
Logical Relationship of Validation Parameters
Caption: Key analytical method validation parameters.
Hypothesized Signaling Pathway of this compound
This compound, as a phenothiazine derivative, is likely to interact with dopaminergic and serotonergic pathways in the central nervous system.[1]
Caption: this compound's potential signaling.
References
Dioxopromethazine Versus Other Phenothiazines: A Comparative Cytotoxicity Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profiles of various phenothiazine derivatives. While direct comparative experimental data on the cytotoxicity of dioxopromethazine is limited in publicly available literature, this document summarizes the known cytotoxic effects of other well-studied phenothiazines to serve as a benchmark. The information presented is intended to provide a framework for future research and to highlight the methodologies used in such comparative studies.
Introduction to Phenothiazine Cytotoxicity
Phenothiazines are a class of heterocyclic compounds historically recognized for their antipsychotic, antihistaminic, and antiemetic properties.[1] More recently, their potential as anticancer agents has garnered significant interest, with numerous studies demonstrating their cytotoxic effects against a variety of cancer cell lines.[2][3] The mechanisms underlying their cytotoxic action are multifaceted, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the disruption of key cellular signaling pathways.[1][3]
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC₅₀ values for several representative phenothiazine derivatives against various human cancer cell lines, as reported in the scientific literature. This data provides a comparative framework for evaluating the cytotoxic potential of phenothiazines.
| Phenothiazine Derivative | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Thioridazine | A549 | Lung Carcinoma | 1.526 ± 0.004 | |
| H1299 | Lung Carcinoma | 1.989 ± 0.038 | ||
| Fluphenazine | MDA-MB-231 | Breast Cancer | 7.04 - 23.33 | |
| Hs578T | Breast Cancer | 7.04 - 23.33 | ||
| Trifluoperazine | Hep3B | Liver Cancer | >10 | |
| SkHep1 | Liver Cancer | >10 | ||
| Prochlorperazine | Hep3B | Liver Cancer | >10 | |
| SkHep1 | Liver Cancer | >10 | ||
| Perphenazine | Hep3B | Liver Cancer | ~10 | |
| SkHep1 | Liver Cancer | >10 | ||
| Promethazine | K562 | Chronic Myeloid Leukemia | Potent cytotoxicity reported | |
| Chlorpromazine | V79 | Lung Fibroblast | Apoptosis induced at 10 µg/ml |
Note: IC₅₀ values can vary depending on the experimental conditions, including cell line, exposure time, and the specific assay used.
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of cytotoxicity. The following are detailed protocols for key experiments commonly used to evaluate the cytotoxic effects of phenothiazine compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability based on mitochondrial activity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the phenothiazine derivative for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of around 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay. It is essential to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully transfer the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes) to allow the enzymatic reaction to proceed.
-
Stop Reaction and Absorbance Measurement: Add a stop solution to each well and measure the absorbance at a wavelength of approximately 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the spontaneous LDH release from the treated sample's LDH release and dividing by the maximum LDH release.
Neutral Red Uptake (NRU) Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.
Principle: Neutral red is a weak cationic dye that penetrates cell membranes and accumulates in the lysosomes of viable cells. Damage to the cell membrane or lysosomes results in a decreased uptake of the dye.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described in the previous protocols.
-
Neutral Red Incubation: After treatment, remove the culture medium and add a medium containing a non-toxic concentration of neutral red (e.g., 50 µg/mL). Incubate for approximately 2-3 hours to allow for dye uptake by viable cells.
-
Washing: Remove the neutral red-containing medium and wash the cells with a wash solution (e.g., a mixture of formaldehyde and calcium chloride) to remove excess dye.
-
Dye Extraction: Add a destain solution (e.g., a mixture of acetic acid and ethanol) to each well to extract the neutral red from the lysosomes of the viable cells.
-
Absorbance Measurement: Agitate the plate to ensure complete solubilization of the dye and measure the absorbance at a wavelength of approximately 540 nm.
-
Data Analysis: Calculate the percentage of viable cells by comparing the absorbance of treated cells to that of untreated control cells.
Signaling Pathways in Phenothiazine-Induced Cytotoxicity
Phenothiazines exert their cytotoxic effects through the modulation of several key signaling pathways that are often dysregulated in cancer. These include pathways involved in cell proliferation, survival, and apoptosis.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival. Several phenothiazine derivatives have been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.
-
MAPK/ERK Pathway: The MAPK/ERK pathway is involved in regulating cell proliferation, differentiation, and survival. Modulation of this pathway by phenothiazines can contribute to their anticancer effects.
-
Apoptosis Induction: Phenothiazines can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases.
Visualizations
Experimental Workflow
Caption: Generalized workflow for in vitro cytotoxicity testing.
Signaling Pathway
References
A Comparative Guide to Dioxopromethazine Analysis: ELISA vs. HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate analytical method is critical in drug development and research, contingent on the specific requirements for throughput, sensitivity, specificity, and the stage of the study. ELISA is often employed as a high-throughput screening tool, whereas HPLC-MS/MS is considered the "gold standard" for its definitive confirmation and precise quantification capabilities.[1][2]
Data Presentation: A Comparative Overview
The following table summarizes the typical performance metrics when comparing a competitive ELISA for a small molecule like Dioxopromethazine with a validated HPLC-MS/MS method.
| Performance Metric | Enzyme-Linked Immunosorbent Assay (ELISA) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Principle | Antigen-antibody interaction with enzymatic signal amplification.[3] | Separation by chromatography and detection by mass-to-charge ratio.[3] |
| Specificity | Can be affected by the cross-reactivity of the antibody with structurally related molecules.[4] | Highly specific due to the unique fragmentation pattern of the target molecule. |
| Sensitivity (LOD/LOQ) | Typically in the nanogram to picogram per milliliter (ng/mL to pg/mL) range. | Excellent for trace-level detection, often reaching low picogram to femtogram per milliliter (pg/mL to fg/mL) levels. |
| Linear Range | Generally narrower, often requiring sample dilution. | Wide dynamic range, accommodating a broad spectrum of concentrations. |
| Accuracy (% Recovery) | Good, but can be influenced by matrix effects and cross-reactivity. | Excellent, with the use of internal standards to correct for matrix effects. |
| Precision (%RSD) | Intra- and inter-assay variability is typically higher. | High precision with low relative standard deviation (RSD). |
| Throughput | High-throughput, suitable for screening a large number of samples simultaneously. | Lower throughput due to sequential sample analysis. |
| Cost | Relatively inexpensive with lower equipment costs. | Higher initial instrument cost and operational expenses. |
| Expertise Required | Simpler to perform with less specialized training. | Requires specialized expertise for method development, operation, and data analysis. |
Experimental Protocols
Hypothetical this compound Competitive ELISA Protocol
Since this compound is a small molecule, a competitive ELISA format is the most appropriate. This protocol is a general guideline and would require optimization.
1. Plate Coating:
-
A microtiter plate is pre-coated with a this compound-protein conjugate.
-
The plate is then washed and blocked with a blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.
2. Competitive Reaction:
-
Samples or standards containing this compound are added to the wells, along with a specific anti-Dioxopromethazine antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).
-
The free this compound in the sample competes with the immobilized this compound conjugate for binding to the limited amount of antibody.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
3. Washing and Substrate Addition:
-
The plate is washed to remove unbound antibodies and sample components.
-
A chromogenic substrate (e.g., TMB) is added to each well. The enzyme on the bound antibody will catalyze a color change.
4. Signal Detection and Analysis:
-
A stop solution is added to halt the reaction.
-
The optical density is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
This compound HPLC-MS/MS Protocol (Adapted from Promethazine Methods)
This protocol is adapted from established methods for the analysis of Promethazine, a structurally similar phenothiazine derivative.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma sample, add an internal standard and 300 µL of a precipitating solvent (e.g., acetonitrile with 0.1% formic acid).
-
Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.
-
Extraction: The supernatant is transferred and can be further purified using liquid-liquid extraction or solid-phase extraction if necessary.
-
Reconstitution: The final extract is evaporated to dryness and reconstituted in the mobile phase.
2. Chromatographic Separation:
-
Column: A C18 analytical column (e.g., 100 mm × 2.1 mm, 3.5 µm) is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile) is employed.
-
Flow Rate: A constant flow rate, for example, 0.35 mL/min, is maintained.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for phenothiazine derivatives.
-
Detection Mode: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both this compound and its internal standard would be determined and optimized.
Visualizations
Caption: Experimental workflow for the cross-validation of this compound assays.
Caption: Logical comparison of key attributes between ELISA and HPLC-MS/MS methods.
References
- 1. Simultaneous Determination of Schisandrin and Promethazine with Its Metabolite in Rat Plasma by HPLC-MS/MS and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 4. events.uobaghdad.edu.iq [events.uobaghdad.edu.iq]
Head-to-head comparison of Dioxopromethazine and Isopromethazine in vitro
A Comparative Analysis of Two Structurally Related Phenothiazine Derivatives for Researchers and Drug Development Professionals
This guide provides a detailed in vitro comparison of Dioxopromethazine and Isopromethazine, two phenothiazine derivatives with distinct pharmacological profiles. While direct comparative studies are limited, this document synthesizes available data, including data on the parent compound promethazine as a proxy for Isopromethazine, to offer insights into their relative activities at key physiological targets. This objective analysis is supported by experimental protocols and visualizations of relevant signaling pathways to aid researchers in their understanding and future investigations of these compounds.
Introduction to this compound and Isopromethazine
Isopromethazine is a structural isomer of the first-generation antihistamine, promethazine. Like its better-known counterpart, Isopromethazine is recognized for its antihistaminic, antimuscarinic, sedative, and antiemetic properties, which are attributed to its interaction with a variety of neurotransmitter receptors. It functions as a competitive antagonist at the histamine H1 receptor.
This compound, also known as promethazine 5,5-dioxide, is a major metabolite of promethazine. It is characterized as an orally active antihistamine and is also indicated for the management of cough and asthmatic symptoms. Its pharmacological activity is of interest due to its structural relation to promethazine and its formation as a metabolic byproduct.
Quantitative Comparison of In Vitro Activity
Direct in vitro quantitative data, such as binding affinities (Ki) and functional potencies (IC50), for both this compound and Isopromethazine are not extensively available in publicly accessible literature. However, by utilizing data for promethazine as a proxy for the structurally analogous Isopromethazine and compiling available information on promethazine metabolites, a comparative profile can be estimated. The following tables summarize the available quantitative data for promethazine and its metabolites, which can be used to infer the potential activities of Isopromethazine and this compound.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Promethazine (as a proxy for Isopromethazine) and Related Compounds
| Receptor Target | Promethazine (Proxy for Isopromethazine) | This compound (Promethazine Sulfoxide) | N-desmethylpromethazine |
| Histamine H1 | Data not consistently available in searched results | Data not available | Data not available |
| Muscarinic (M1-M5) | 38 | Data not available | Data not available |
| Dopamine D2 | Data not consistently available in searched results | Data not available | Data not available |
| Serotonin 5-HT2A | Data not consistently available in searched results | Data not available | Data not available |
Note: The Ki value for promethazine at muscarinic receptors is reported to be 38 nM[1]. Specific Ki values for promethazine at other receptors and for its metabolites are not consistently reported in the available search results. The lack of direct quantitative data for this compound and Isopromethazine necessitates a more qualitative comparison based on their known pharmacological roles and the properties of the parent compound, promethazine.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the pharmacological activity of compounds like this compound and Isopromethazine.
Radioligand Binding Assay for Histamine H1 Receptor Affinity
This assay determines the binding affinity of a test compound to the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membrane preparations from cells stably expressing the human histamine H1 receptor (e.g., HEK293 cells).
-
Radioligand: [³H]-Pyrilamine or [³H]-Mepyramine.
-
Test Compounds: this compound and Isopromethazine.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., Mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Thaw the cell membrane preparations on ice.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compounds. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate for a specified time at a controlled temperature (e.g., 60 minutes at 25°C).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Calcium Flux Functional Assay
This assay measures the ability of a compound to act as an agonist or antagonist at a Gq-coupled receptor, such as the histamine H1 receptor, by detecting changes in intracellular calcium concentration.
Materials:
-
Cells: HEK293 cells stably expressing the human histamine H1 receptor.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or Indo-1 AM.
-
H1 Receptor Agonist: Histamine (for antagonist testing).
-
Test Compounds: this compound and Isopromethazine.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive fluorescent dye by incubating them with a solution of the dye in assay buffer for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
For Antagonist Testing: Pre-incubate the cells with varying concentrations of the test compounds.
-
Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.
-
For Agonist Testing: Inject varying concentrations of the test compounds into the wells. For Antagonist Testing: Inject a fixed concentration of histamine.
-
Immediately and continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.
-
Data Analysis: For agonists, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 value. For antagonists, plot the inhibition of the histamine response against the logarithm of the compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and Isopromethazine, as well as a typical experimental workflow for their in vitro characterization.
References
A Comparative Efficacy Analysis of Dioxopromethazine and First-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of dioxopromethazine and first-generation antihistamines. Due to the limited availability of public quantitative efficacy data for this compound, this comparison is based on its classification and known properties in relation to well-characterized first-generation agents.
This compound is a phenothiazine derivative and a metabolite of promethazine, classifying it within the broader group of first-generation antihistamines.[1] These antihistamines are known for their antagonism of the histamine H1 receptor. While specific receptor binding affinities for this compound are not widely reported in publicly available literature, its structural similarity to promethazine suggests a comparable mechanism of action. First-generation antihistamines, as a class, are effective in managing allergic symptoms but are also characterized by their ability to cross the blood-brain barrier, leading to sedative effects.[1]
Quantitative Efficacy of First-Generation Antihistamines
The primary measure of in vitro efficacy for an antihistamine is its binding affinity to the histamine H1 receptor, commonly expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the H1 receptor binding affinities for several common first-generation antihistamines.
| Antihistamine | H1 Receptor Binding Affinity (Ki) [nM] |
| Promethazine | 0.33 |
| Diphenhydramine | 1.1 - 16 |
| Chlorpheniramine | 2.0 - 3.2 |
Note: Data is compiled from various sources and experimental conditions may vary.
Experimental Protocols
1. In Vitro Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)
This assay quantifies the binding affinity of a test compound to the histamine H1 receptor.
-
Objective: To determine the inhibitory constant (Ki) of a test compound for the H1 receptor.
-
Materials:
-
Membrane preparations from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-mepyramine (a potent H1 antagonist).
-
Test compounds (this compound, first-generation antihistamines).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (cold assay buffer).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membrane preparations with various concentrations of the test compound and a fixed concentration of [³H]-mepyramine.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. In Vivo Model: Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs
This model assesses the in vivo efficacy of an antihistamine in reducing allergy symptoms.
-
Objective: To evaluate the effect of a test compound on nasal symptoms in a model of allergic rhinitis.
-
Animals: Male Hartley guinea pigs.
-
Materials:
-
Ovalbumin (OVA, as the allergen).
-
Aluminum hydroxide (as an adjuvant).
-
Test compounds (this compound, first-generation antihistamines).
-
Vehicle control.
-
-
Procedure:
-
Sensitization: Sensitize the guinea pigs by intraperitoneal injection of OVA and aluminum hydroxide.
-
Drug Administration: Administer the test compound or vehicle to the sensitized animals via the desired route (e.g., oral gavage).
-
Allergen Challenge: After a set period post-drug administration, challenge the animals by intranasal instillation of OVA.
-
Symptom Evaluation: Observe and score the frequency of sneezing and nasal rubbing for a defined period after the allergen challenge.
-
-
Data Analysis: Compare the symptom scores between the test compound-treated groups and the vehicle control group to determine the percentage of inhibition of allergic symptoms.
Visualizing Key Pathways and Processes
References
An In Vivo Comparison of the Sedative Effects of Dioxopromethazine and Promethazine: A Guide for Researchers
A comprehensive review of available data on Dioxopromethazine and Promethazine reveals a notable absence of direct in vivo comparative studies on their sedative effects. However, by examining the individual pharmacological profiles of each compound, researchers can gain valuable insights into their potential relative sedative potencies and mechanisms of action.
This compound, a metabolite of Promethazine, is recognized for its strong sedative properties.[1] Promethazine, a first-generation antihistamine, is well-established as a sedative, with its effects attributed to a multi-faceted mechanism of action that includes antagonism of histamine H1, muscarinic, and dopamine receptors.[2] This guide synthesizes the available preclinical and clinical data to provide a comparative overview for researchers, scientists, and drug development professionals.
Quantitative Data Summary
Due to the lack of head-to-head comparative studies, a direct quantitative comparison of sedative efficacy is not currently possible. The following table summarizes key pharmacological parameters for each compound based on available literature.
| Parameter | This compound | Promethazine |
| Primary Mechanism of Action | Antihistamine[3][4] | Histamine H1 receptor antagonist, Dopamine receptor antagonist, Muscarinic receptor antagonist, Alpha-adrenergic antagonist[2] |
| Known Sedative Effects | Strong sedative effects reported | Prominent CNS depressant causing drowsiness and sedation |
| Metabolism | Extensively metabolized in the liver, primarily to promethazine sulfoxide and N-desmethylpromethazine | |
| Bioavailability (Oral) | Data not available | ~25% due to significant first-pass metabolism |
| Elimination Half-life | Data not available | Approximately 16-19 hours |
| Key Interactions | Potentiation of sedative effects with other CNS depressants (e.g., benzodiazepines, alcohol) | Intensifies sedative action of other CNS depressants (e.g., alcohol, sedatives, narcotics) |
Experimental Protocols
While no direct comparative in vivo studies have been identified, a standard experimental workflow to assess and compare the sedative effects of these two compounds in an animal model, such as rodents, would typically involve the following steps.
Workflow for In Vivo Sedative Effect Comparison
Caption: Experimental workflow for comparing the sedative effects of this compound and Promethazine in vivo.
Methodology Details:
-
Animal Model: Male Swiss albino mice (20-25g) are a commonly used model for assessing sedative-hypnotic activity.
-
Drug Preparation: this compound and Promethazine hydrochloride would be dissolved in a suitable vehicle, such as normal saline. A vehicle-only group serves as the control.
-
Dose Administration: Drugs are typically administered intraperitoneally (i.p.) to ensure rapid absorption and bioavailability. A range of doses for each compound would be tested to establish a dose-response relationship.
-
Assessment of Sedation:
-
Loss of Righting Reflex: This is a primary indicator of sedation. An animal is considered sedated if it fails to right itself within a specified time (e.g., 30 seconds) when placed on its back. The onset and duration of the loss of righting reflex are recorded.
-
Spontaneous Motor Activity: This can be measured using an automated activity meter. A significant decrease in locomotor activity compared to the control group indicates a sedative effect.
-
-
Data Analysis: The percentage of animals exhibiting loss of the righting reflex at each dose would be calculated. The ED50 (the dose required to produce the effect in 50% of the animals) for each compound can be determined using probit analysis. Onset and duration of sedation would be compared using appropriate statistical tests like ANOVA followed by post-hoc tests.
Signaling Pathways
The sedative effects of Promethazine are understood to be mediated through its interaction with multiple central nervous system receptors. While the specific signaling pathways for this compound's sedative effects are not as well-elucidated, its structural similarity to Promethazine suggests a potentially overlapping mechanism.
Hypothesized Signaling Pathways for Sedation
References
Comparative Analysis of Dioxopromethazine's Binding Affinity for Target Receptors
A Guide for Researchers in Drug Development
This guide provides a framework for objectively comparing the binding affinity of Dioxopromethazine to its primary molecular targets against other relevant compounds. Due to the limited availability of public quantitative binding data for this compound, this document serves as a template, outlining the necessary experimental methodologies and data presentation structures to facilitate a comprehensive comparative analysis once such data is generated. The primary targets for this compound, a phenothiazine derivative, are anticipated to be the histamine H1 receptor, reflecting its classification as an antihistamine, and potentially muscarinic acetylcholine receptors, a common secondary target for this class of drugs.
Comparative Binding Affinity Data
A critical aspect of characterizing a drug candidate is to understand its potency and selectivity. This is often achieved by comparing its binding affinity (typically represented by the inhibition constant, Kᵢ) to its target receptors against that of other established drugs. A lower Kᵢ value indicates a higher binding affinity.
The following tables present a compilation of binding affinities for comparator antihistamines at the histamine H1 receptor and muscarinic receptors. These tables are intended to serve as a benchmark for the future evaluation of this compound.
Table 1: Comparative Binding Affinities at the Histamine H1 Receptor
| Compound | Class | Receptor | Kᵢ (nM) | Species |
| This compound | Phenothiazine Antihistamine | Human Histamine H1 | Data Not Available | - |
| Promethazine | Phenothiazine Antihistamine | Human Histamine H1 | 0.33 | Human |
| Cetirizine | Second-Generation Antihistamine | Human Histamine H1 | 6 | Human |
| Levocetirizine | Second-Generation Antihistamine | Human Histamine H1 | 3 | Human |
| Loratadine | Second-Generation Antihistamine | Human Histamine H1 | 20 | Human |
| Desloratadine | Second-Generation Antihistamine | Human Histamine H1 | 0.4 | Human |
Table 2: Comparative Binding Affinities at Muscarinic Receptors
| Compound | Class | Receptor Subtype | Kᵢ (nM) | Species |
| This compound | Phenothiazine Antihistamine | Muscarinic (M1-M5) | Data Not Available | - |
| Promethazine | Phenothiazine Antihistamine | Muscarinic M2 | 12 | Human |
| Atropine | Muscarinic Antagonist | M1, M2, M3, M4, M5 | 1-2 | Human |
| Cetirizine | Second-Generation Antihistamine | Muscarinic | >10,000 | Various |
| Loratadine | Second-Generation Antihistamine | Muscarinic | >10,000 | Various |
Experimental Protocols
To ensure data comparability, standardized experimental protocols are essential. The following section details a representative methodology for a competitive radioligand binding assay to determine the Kᵢ of a test compound at the histamine H1 and muscarinic receptors.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for the histamine H1 receptor or muscarinic receptors by measuring its ability to displace a specific radioligand.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human histamine H1 receptor or specific muscarinic receptor subtypes (e.g., HEK293 or CHO cells).
-
Radioligand:
-
For Histamine H1 Receptor: [³H]-Pyrilamine (also known as [³H]-Mepyramine).
-
For Muscarinic Receptors: [³H]-Quinuclidinyl benzilate ([³H]-QNB) or [³H]-N-methylscopolamine ([³H]-NMS).
-
-
Test Compound: this compound and comparator drugs.
-
Non-specific Binding Control: A high concentration of a known, unlabeled antagonist for the respective receptor (e.g., 10 µM Mepyramine for H1, 1 µM Atropine for muscarinic receptors).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus (Cell Harvester).
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a determined protein concentration.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of the membrane preparation.
-
50 µL of the test compound at various concentrations (typically a serial dilution). For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of the non-specific binding control.
-
50 µL of the radioligand at a fixed concentration (typically at or near its Kd value).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding counts.
-
Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizing Experimental and Signaling Pathways
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified histamine H1 receptor signaling pathway and the antagonistic action of this compound.
A Comparative In Vitro Metabolic Stability Study of Dioxopromethazine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of Dioxopromethazine and a series of its rationally designed analogs. Understanding the metabolic fate of drug candidates is a cornerstone of modern drug development, directly influencing their pharmacokinetic profiles, efficacy, and potential for toxicity.[1] The data and methodologies presented herein are intended to guide researchers in the design of phenothiazine derivatives with improved metabolic properties.
This compound, a phenothiazine derivative, is recognized for its antihistaminic properties.[2][3] Like other compounds in its class, its therapeutic potential is intrinsically linked to its metabolic stability. The phenothiazine core is susceptible to various metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[4][5] Common metabolic pathways for related phenothiazines like Promethazine include S-oxidation, N-demethylation, and aromatic hydroxylation. This study explores how structural modifications to the this compound scaffold can influence its susceptibility to these metabolic pathways.
Quantitative Comparison of Metabolic Stability
The metabolic stability of this compound and its hypothetical analogs was evaluated using human liver microsomes (HLM). The following table summarizes the in vitro half-life (t½) and intrinsic clearance (Clint) values, which are key indicators of metabolic stability. Please note that the following data is a representative, hypothetical dataset created for illustrative purposes based on established principles of structure-metabolism relationships for phenothiazine compounds. It is intended to demonstrate how structural modifications can impact metabolic stability.
| Compound ID | R1-Substituent (at Amino Group) | R2-Substituent (Aromatic Ring) | In Vitro Half-life (t½, min) in HLM | Intrinsic Clearance (Clint, µL/min/mg protein) in HLM |
| DPZ-01 (this compound) | -CH₃ | H | 25 | 55.4 |
| DPZ-02 | -C₂H₅ | H | 40 | 34.7 |
| DPZ-03 | H | H | 15 | 92.4 |
| DPZ-04 | -CH₃ | 2-Cl | 35 | 39.6 |
| DPZ-05 | -CH₃ | 7-F | 28 | 49.5 |
Analysis of Structure-Metabolism Relationships:
-
Effect of N-Alkylation (R1): A comparison between the parent compound, this compound (DPZ-01), and its N-desmethyl analog (DPZ-03) suggests that the presence of the N,N-dimethylamino group contributes to metabolic stability. The complete removal of the alkyl groups (DPZ-03) leads to a significantly shorter half-life and higher intrinsic clearance, likely due to increased susceptibility to N-dealkylation. Increasing the steric bulk of the N-alkyl groups from methyl (DPZ-01) to ethyl (DPZ-02) appears to further enhance metabolic stability, as indicated by a longer half-life and lower intrinsic clearance. This is a common strategy to sterically hinder the access of metabolizing enzymes.
-
Effect of Aromatic Substitution (R2): The introduction of electron-withdrawing groups on the phenothiazine ring system can influence metabolic stability. The addition of a chlorine atom at the 2-position (DPZ-04) shows a moderate increase in half-life compared to the parent compound. This may be due to electronic effects that disfavor oxidative metabolism of the aromatic rings or by sterically hindering the approach of CYP enzymes. A fluorine atom at the 7-position (DPZ-05) also results in a slight improvement in metabolic stability.
Experimental Protocols
A detailed methodology for the in vitro metabolic stability assessment in human liver microsomes is provided below.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of this compound and its analogs in human liver microsomes.
Materials:
-
Test compounds (this compound and its analogs)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
Procedure:
-
Preparation of Incubation Mixtures: A master mix is prepared containing phosphate buffer and human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
-
Pre-incubation: The master mix is pre-incubated at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system to the pre-warmed master mix. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-CYP mediated degradation.
-
Sampling: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: The reaction in each aliquot is terminated by adding a quenching solution, typically cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is then transferred for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound in each sample is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percentage remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k
-
The intrinsic clearance (Clint) is calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)
-
Visualizations
The following diagrams illustrate the experimental workflow and the predicted metabolic pathways of this compound.
Caption: Workflow for the in vitro metabolic stability assay.
Caption: Predicted metabolic pathways of this compound.
References
- 1. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Dioxopromethazine's Mechanism of Action in a Schizophrenia Model: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dioxopromethazine's potential mechanism of action in the context of schizophrenia, benchmarked against the well-established antipsychotics, Haloperidol (a typical antipsychotic) and Risperidone (an atypical antipsychotic). Due to the limited publicly available preclinical data specifically for this compound in schizophrenia models, this guide leverages data from its parent compound, Promethazine, to infer its potential pharmacological profile. Promethazine is a phenothiazine derivative with known antidopaminergic, antihistaminic, and anticholinergic properties.[1][2] this compound, as a metabolite, may share some of these properties, but further specific studies are required for a definitive characterization.
Executive Summary
This compound is a phenothiazine compound, and a metabolite of Promethazine.[1] While its direct validation in schizophrenia models is not extensively documented in publicly accessible literature, its chemical lineage suggests a potential interaction with neurotransmitter systems implicated in psychosis. This guide explores this potential by comparing the known pharmacology of Promethazine with that of Haloperidol and Risperidone. The central hypothesis is that this compound may exhibit a multi-receptor binding profile, a characteristic of some atypical antipsychotics. This guide presents available receptor binding data, outlines key experimental protocols for antipsychotic drug validation, and visualizes the potential signaling pathways and experimental workflows.
Data Presentation: Comparative Receptor Binding Affinities
The therapeutic efficacy and side-effect profiles of antipsychotic drugs are largely determined by their binding affinities to various neurotransmitter receptors. The following table summarizes the inhibitory constants (Ki) for Promethazine (as a proxy for this compound), Haloperidol, and Risperidone at the key Dopamine D2 and Serotonin 5-HT2A receptors, which are central to the prevailing theories of antipsychotic action. Lower Ki values indicate higher binding affinity.
| Drug | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) | D2/5-HT2A Affinity Ratio |
| Promethazine | Weak to moderate affinity | Weak to moderate affinity | Data not available |
| Haloperidol | 0.89 - 1.45 | 120 - 1890 | High (Primarily D2 antagonist) |
| Risperidone | 3.13 - 3.3 | 0.16 - 0.2 | Low (Potent 5-HT2A and D2 antagonist) |
Note: Data for Promethazine is qualitative based on available literature.[3] Specific Ki values for this compound are not available. Data for Haloperidol and Risperidone are compiled from multiple sources.[4]
Experimental Protocols
The validation of a compound's antipsychotic potential involves a battery of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro: Receptor Binding Assay (Dopamine D2)
This assay determines the affinity of a test compound for the Dopamine D2 receptor.
Objective: To quantify the binding affinity (Ki) of this compound, Haloperidol, and Risperidone to the Dopamine D2 receptor.
Materials:
-
Cell membranes prepared from cells expressing recombinant human D2 receptors.
-
Radioligand (e.g., [3H]-Spiperone).
-
Test compounds (this compound, Haloperidol, Risperidone) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Non-specific binding control (e.g., 10 µM Haloperidol).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or non-specific binding control in the incubation buffer.
-
Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo: Prepulse Inhibition (PPI) Test
The PPI test is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients.
Objective: To assess the ability of this compound to reverse deficits in sensorimotor gating in an animal model of schizophrenia.
Apparatus:
-
A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
Procedure:
-
Acclimation: Place the animal (typically a rat or mouse) in the startle chamber and allow it to acclimate for a brief period (e.g., 5 minutes) with background white noise.
-
Test Session: The session consists of a series of trials presented in a pseudo-random order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 74-90 dB) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Drug Administration: Administer the test compound (this compound), a positive control (e.g., Haloperidol or Risperidone), or vehicle to the animals at a specified time before the test session.
-
Data Analysis: The startle response is measured for each trial. Prepulse inhibition is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = 100 * [(Pulse-alone startle) - (Prepulse-pulse startle)] / (Pulse-alone startle).
In Vivo: Conditioned Avoidance Response (CAR) Test
The CAR test is a classic behavioral assay for screening antipsychotic drugs.
Objective: To evaluate the potential antipsychotic activity of this compound by assessing its ability to selectively suppress a conditioned avoidance response.
Apparatus:
-
A shuttle box with two compartments, a grid floor capable of delivering a mild electric shock, and a conditioned stimulus (CS) provider (e.g., a light or a buzzer).
Procedure:
-
Training (Acquisition): Place the animal (typically a rat) in one compartment of the shuttle box. Present the CS for a set duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild foot shock. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response) or escape the shock by moving to the other compartment after the US has started (escape response). Repeat this for a set number of trials until the animal learns the avoidance response.
-
Testing: After the animal has acquired the conditioned avoidance response, administer the test compound (this compound), a positive control (e.g., Haloperidol), or vehicle.
-
Evaluation: Place the animal back in the shuttle box and present a series of trials with the CS. Record the number of avoidance responses, escape responses, and failures to respond.
-
Data Analysis: A compound with antipsychotic-like activity is expected to decrease the number of avoidance responses without significantly affecting the number of escape responses, indicating a specific effect on the conditioned behavior rather than a general motor impairment.
Mandatory Visualization
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Dioxopromethazine
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of dioxopromethazine, a non-hazardous antihistamine compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound hydrochloride is not classified as a hazardous substance, its disposal must be managed responsibly to prevent environmental contamination.[1]
Core Principle: Regulatory Compliance
The fundamental principle governing the disposal of any chemical substance, including non-hazardous pharmaceuticals like this compound, is strict adherence to all prevailing country, federal, state, and local regulations.[1] Institutional Environmental Health and Safety (EHS) guidelines must also be followed.
Step-by-Step Disposal Protocol for this compound
Researchers, scientists, and drug development professionals must follow this structured protocol for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Classification: this compound hydrochloride is not a hazardous substance according to its Safety Data Sheet (SDS).[1] It is also not a federally controlled substance in the United States.
-
Segregation: Despite its non-hazardous classification, do not mix this compound waste with general laboratory trash. It should be segregated as non-hazardous pharmaceutical waste. This prevents accidental misuse or environmental release.
2. Collection and Storage of Waste:
-
Solid Waste: Collect solid this compound waste (e.g., unused powder, contaminated personal protective equipment) in a clearly labeled, sealed container. The label should identify the contents as "Non-Hazardous Pharmaceutical Waste: this compound."
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled waste container. Do not pour solutions down the drain unless explicitly permitted by your institution's EHS department for specific, dilute, non-hazardous liquid waste.[2]
3. Recommended Disposal Method: Incineration
-
The preferred and safest method for the final disposal of non-hazardous pharmaceutical waste is incineration by a licensed waste management facility. This method ensures the complete destruction of the compound, preventing its entry into ecosystems.
-
Arrange for the collection of your segregated this compound waste by your institution's designated hazardous and chemical waste management service.
4. Management of Empty Containers:
-
Empty containers that previously held this compound must be managed to prevent chemical residue from entering the environment.
-
Triple-rinse the container with a suitable solvent (e.g., water or as recommended by your laboratory's standard operating procedures).
-
Collect the rinsate as non-hazardous chemical waste and add it to your designated liquid waste container for this compound.
-
After thorough rinsing, deface or remove the original label from the container before disposal in the appropriate recycling or general waste stream, as per your institutional policy.
5. Accidental Spills:
-
In the event of a spill, prevent the substance from entering drains or water courses.[1]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Place all contaminated materials, including absorbents and cleaning supplies, into a sealed container and dispose of it as non-hazardous pharmaceutical waste.
-
Ensure the spill area is thoroughly cleaned and decontaminated.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Hazard Classification | Not a hazardous substance or mixture | |
| Controlled Substance Status | Not a federally controlled substance in the US | N/A |
| Recommended Disposal | Incineration via a licensed waste management facility | General Best Practice |
| Sewer Disposal | Not recommended without specific EHS approval |
Logical Workflow for this compound Disposal
References
Personal protective equipment for handling Dioxopromethazine
This guide provides crucial safety and logistical information for the handling and disposal of Dioxopromethazine, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment, is essential to minimize exposure and ensure personnel safety.[1] A summary of recommended PPE is provided below.
| PPE Category | Recommended Equipment | Specification and Use |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile) | Should be worn when handling this compound in solid or solution form. Inspect gloves for integrity before use and change them frequently. |
| Body Protection | Impervious clothing (e.g., laboratory coat) | A lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder form to avoid inhalation of dust, especially in areas without adequate ventilation.[1] |
Safe Handling and Operational Workflow
Proper handling of this compound is critical to prevent contamination and ensure the well-being of laboratory personnel. The following workflow outlines the key steps from preparation to disposal.
Personal Protective Equipment (PPE) Selection Logic
The selection of appropriate PPE is dependent on the specific task being performed. The following diagram illustrates the decision-making process for PPE selection when handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.
Waste Segregation and Collection:
-
Solid Waste: Unused this compound powder and contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour this compound solutions down the drain.[1]
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
Decontamination:
-
Work surfaces and non-disposable equipment should be decontaminated after use. The Safety Data Sheet for this compound hydrochloride suggests scrubbing with alcohol.[1]
Final Disposal:
-
All waste must be disposed of in accordance with local, state, and federal regulations.[1] This typically involves collection by a licensed hazardous waste disposal company. Ensure that all waste containers are properly sealed and labeled before collection.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Accidental Release Measures:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment, including a respirator if necessary.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect all spilled material and contaminated absorbents into a sealed, labeled container for disposal.
-
Decontaminate the spill area.
It is imperative to have an accessible safety shower and eye wash station in the laboratory where this compound is handled.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
